Texas red-X 4-succinimidyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H44N4O10S2 |
|---|---|
Molecular Weight |
816.9 g/mol |
IUPAC Name |
5-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]sulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
InChI |
InChI=1S/C41H44N4O10S2/c46-34-15-16-35(47)45(34)55-36(48)12-2-1-3-17-42-56(49,50)27-13-14-28(33(24-27)57(51,52)53)37-31-22-25-8-4-18-43-20-6-10-29(38(25)43)40(31)54-41-30-11-7-21-44-19-5-9-26(39(30)44)23-32(37)41/h13-14,22-24,42H,1-12,15-21H2 |
InChI Key |
XTKWFJCUACVTMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCCCCC(=O)ON9C(=O)CCC9=O)S(=O)(=O)[O-])CCC7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Texas Red-X 4-Succinimidyl Ester
For researchers, scientists, and drug development professionals, Texas Red-X 4-succinimidyl ester stands as a crucial tool for fluorescently labeling biomolecules. This guide provides a comprehensive overview of its properties, applications, and the detailed protocols necessary for its effective use in a laboratory setting.
Core Concepts and Chemical Properties
This compound is a bright, red-fluorescent dye belonging to the rhodamine family.[1] Its chemical structure is characterized by a sulforhodamine 101 core, modified with a succinimidyl ester (SE) reactive group.[2][3] This SE group readily reacts with primary amines, such as the lysine (B10760008) residues found in proteins and antibodies, to form a stable amide bond.[4][5][6] This covalent linkage ensures a permanent fluorescent tag on the target molecule.
A key feature of Texas Red-X is the presence of a seven-atom aminohexanoyl spacer, designated by the "X," which separates the fluorophore from the succinimidyl ester.[7][8][9][10][11] This spacer arm is critical as it minimizes steric hindrance and reduces the potential for quenching interactions between the dye and the biomolecule, often resulting in brighter fluorescent conjugates.[2] Compared to its predecessor, Texas Red sulfonyl chloride, the succinimidyl ester derivative offers superior stability in aqueous solutions, being less prone to hydrolysis and allowing for more efficient and reproducible conjugation reactions at a wider pH range (typically 7.5-8.5).[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound, providing essential data for experimental planning and analysis.
Table 1: Spectral Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~595 nm | [4][7][8][9] |
| Emission Maximum (λem) | ~615 nm | [4][7][8][9] |
| Molar Extinction Coefficient | ~98,000 - 116,000 cm⁻¹M⁻¹ | [12][13] |
| Quantum Yield | ~0.35 - 0.93 | [12][13] |
Table 2: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Weight | ~816.94 g/mol | [7][10] |
| Appearance | Purple solid | [7] |
| Solubility | DMSO, DMF | [7][10] |
| Storage Conditions | -20°C, protected from light and moisture | [1][7] |
Experimental Protocols
Protein and Antibody Labeling with this compound
This protocol provides a general guideline for the conjugation of this compound to proteins and antibodies. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein or antibody solution (in amine-free buffer, e.g., PBS, HEPES, MOPS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA, gelatin, or free amino acids), as these will compete for reaction with the dye.[5] If necessary, dialyze the protein against an appropriate amine-free buffer like PBS.
-
The optimal protein concentration for labeling is typically between 2-5 mg/mL to achieve high labeling efficiency.[5]
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4][6] This solution should be prepared fresh for each labeling reaction as the succinimidyl ester is susceptible to hydrolysis.[5]
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate buffer.[4][6] The succinimidyl ester reaction is most efficient at a slightly alkaline pH.
-
Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein will vary depending on the protein and desired degree of labeling, but a starting point is often a 5- to 20-fold molar excess of the dye.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4][6]
-
-
Purification of the Labeled Protein:
-
Separate the fluorescently labeled protein from the unreacted dye and byproducts. This is commonly achieved using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[5] The first colored band to elute will be the labeled protein.
-
Alternatively, dialysis against PBS can be used to remove the free dye.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~595 nm).
-
Store the purified labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[4] Adding a stabilizing agent like BSA may be beneficial for dilute solutions.[4]
-
Visualizations
Chemical Labeling Reaction
Caption: Covalent labeling of a protein with this compound.
Experimental Workflow for Protein Labeling
Caption: A typical workflow for labeling proteins with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abpbio.com [abpbio.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Texas Red-X, succinimidyl ester *Mixed isomers* *CAS 216972-99-5* | AAT Bioquest [aatbio.com]
- 9. Texas Red-X, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]
- 10. Texas Red-X, succinimidyl ester | CAS 199745-67-0 | AAT Bioquest | Biomol.com [biomol.com]
- 11. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Texas Red-X succinimidyl ester | 178623-11-5 [chemicalbook.com]
- 13. cidsamexico.com [cidsamexico.com]
An In-depth Technical Guide to Texas Red-X, Succinimidyl Ester: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Texas Red-X, succinimidyl ester is a bright, red-fluorescent dye widely utilized in biological research for labeling primary amines in proteins, peptides, and other biomolecules.[1][2][3] A derivative of sulforhodamine 101, it offers significant advantages over its predecessor, Texas Red sulfonyl chloride, including greater stability and higher conjugation yields.[4][5]
The "X" in its name denotes a seven-atom aminohexanoyl spacer that separates the fluorophore from the succinimidyl ester reactive group.[6][7][8] This spacer minimizes potential interactions between the dye and the biomolecule it's attached to, which can help preserve the biological activity of the labeled molecule and enhance fluorescence quantum yield.[4][7][8] The succinimidyl ester moiety reacts efficiently with primary amines at a pH range of 7.5-8.5 to form stable amide bonds.[4][9]
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and common applications of Texas Red-X, succinimidyl ester.
Core Chemical and Physical Properties
A summary of the key chemical and physical properties of Texas Red-X, succinimidyl ester is provided in the table below. These values are essential for designing and troubleshooting labeling experiments, as well as for the accurate interpretation of fluorescence data.
| Property | Value | References |
| Molecular Formula | C41H44N4O10S2 | [10] |
| Molecular Weight | 816.94 g/mol | [6][10] |
| Appearance | Purple solid | [6] |
| Excitation Maximum (Ex) | ~586-595 nm | [6][10] |
| Emission Maximum (Em) | ~603-615 nm | [6][10] |
| Molar Extinction Coefficient | ~98,000 - 116,000 cm⁻¹M⁻¹ | [1][11] |
| Fluorescence Quantum Yield | ~0.79 - 0.93 | [1][11] |
| Solubility | DMSO, DMF | [6][10] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [1] |
| Target Moiety | Primary amines | [1] |
Experimental Protocols
Protein Labeling with Texas Red-X, Succinimidyl Ester
This protocol describes a general procedure for labeling proteins, such as antibodies, with Texas Red-X, succinimidyl ester. The optimal dye-to-protein molar ratio and reaction conditions may need to be adjusted for specific proteins and applications.
Materials:
-
Texas Red-X, succinimidyl ester
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Quenching buffer: 1.5 M hydroxylamine (B1172632), pH 8.5 (optional)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a buffer that does not contain primary amines (e.g., Tris or glycine), as these will compete with the labeling reaction.[9] If necessary, exchange the buffer to phosphate-buffered saline (PBS) using dialysis or a desalting column.[9]
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
Dye Preparation:
-
Allow the vial of Texas Red-X, succinimidyl ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL.[2]
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. For antibodies, a molar ratio of 5-15 moles of dye per mole of protein is a common starting point.[3]
-
Slowly add the dye solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, you can add a quenching buffer, such as hydroxylamine or Tris, to a final concentration of 20-50 mM. Incubate for 30 minutes.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a desalting column, dialysis, or spin filtration.[2]
-
For column chromatography, equilibrate the column with PBS and apply the reaction mixture. The first colored band to elute will be the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~595 nm (for Texas Red-X).
-
The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
-
-
Storage:
Visualizations
Chemical Reaction of Texas Red-X, Succinimidyl Ester with a Primary Amine
References
- 1. Texas Red-X succinimidyl ester | 178623-11-5 [chemicalbook.com]
- 2. youdobio.com [youdobio.com]
- 3. biotium.com [biotium.com]
- 4. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine 101 sulfonyl chloride [Texas Red®] *CAS 82354-19-6* | AAT Bioquest [aatbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Texas Red-X, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]
- 8. Texas Red-X, succinimidyl ester *Mixed isomers* *CAS 216972-99-5* | AAT Bioquest [aatbio.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. abpbio.com [abpbio.com]
- 11. cidsamexico.com [cidsamexico.com]
A Technical Guide to Texas Red-X, Succinimidyl Ester: Mechanism of Action and Application Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Texas Red-X, succinimidyl ester is a bright, red-fluorescent dye widely used in biological research for labeling proteins, antibodies, and other biomolecules.[1][2] As a derivative of sulforhodamine 101, it offers long-wavelength excitation and emission, minimizing spectral overlap with common green fluorophores like fluorescein.[3][4] This technical guide provides an in-depth look at its core mechanism of action, quantitative properties, and detailed protocols for its application in research.
A key feature of this molecule is the seven-atom aminohexanoyl spacer, designated by "X," which separates the Texas Red fluorophore from the amine-reactive succinimidyl ester (also known as an NHS ester).[1][5] This spacer is crucial as it reduces the potential for quenching interactions between the dye and the biomolecule it is conjugated to, often resulting in a higher fluorescence yield compared to conjugates without the spacer.[1][6][7]
Core Mechanism of Action: Covalent Amide Bond Formation
The primary mechanism of action for Texas Red-X, succinimidyl ester is the efficient and covalent labeling of biomolecules through a process called aminolysis. The succinimidyl ester moiety is highly reactive toward primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues found abundantly on the surface of proteins.[5]
The reaction proceeds as follows:
-
Nucleophilic Attack : The unprotonated primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester.
-
Stable Bond Formation : This attack results in the formation of a stable, covalent amide bond, permanently linking the Texas Red-X fluorophore to the target molecule.
-
Byproduct Release : The N-hydroxysuccinimide (NHS) group is released as a byproduct.
This conjugation reaction is highly dependent on pH. It must be performed in a slightly basic buffer (pH 7.2–8.5) to ensure that the primary amines on the target protein are deprotonated and thus available for reaction. However, it is critical to use amine-free buffers (e.g., PBS, HEPES, bicarbonate) as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the dye, significantly reducing labeling efficiency.[8]
It is also important to note that the succinimidyl ester group is susceptible to hydrolysis in aqueous environments, a competing reaction that can reduce conjugation efficiency.[9] Therefore, the dye should be dissolved in an anhydrous solvent like DMSO or DMF immediately before use and added to the protein solution promptly.[10][11]
Data Presentation: Quantitative Properties
The performance and application of a fluorescent dye are dictated by its physicochemical and spectral properties.
Table 1: Physicochemical Properties of Texas Red-X, Succinimidyl Ester
| Property | Value |
|---|---|
| Molecular Weight | 816.94 g/mol [7] |
| Appearance | Dark purple solid[4][7] |
| Solubility | DMSO, DMF[7] |
Table 2: Spectroscopic Properties of Texas Red-X Conjugates
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λex) | ~595 nm | [1][5] |
| Emission Maximum (λem) | ~615 nm | [1][5][12] |
| Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ | [4][12] |
| Recommended Laser Line | 594 nm (He-Ne) or 561 nm |[3][12] |
Experimental Protocols
Protocol 1: General Protein and Antibody Labeling
This protocol provides a general workflow for conjugating Texas Red-X, succinimidyl ester to a purified protein, such as an IgG antibody.
1. Reagent Preparation
-
Protein Solution: The protein to be labeled must be purified and in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.4).[5][8] Avoid buffers like Tris or glycine. The protein concentration should ideally be 2.5 mg/mL or higher for good labeling efficiency.[8]
-
Dye Stock Solution: Allow the vial of Texas Red-X, succinimidyl ester to warm to room temperature. Just before use, dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL (or ~12.2 mM).[1][11] This stock solution is susceptible to hydrolysis and should be used immediately.[10]
2. Labeling Reaction
-
Calculate Molar Ratio: Determine the desired molar ratio of dye to protein. For antibodies, a ratio of 8:1 to 12:1 (dye:protein) is a common starting point, with an optimal degree of labeling (DOL) often falling between 2 and 4.[5]
-
Reaction Incubation: While gently stirring the protein solution, slowly add the calculated volume of the dye stock solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[5]
3. Purification of the Conjugate
-
Separation: Immediately after incubation, the unreacted, free dye must be separated from the labeled protein. This is typically achieved using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer like PBS.[5][8]
-
Elution: The first colored band to elute from the column is the fluorescently labeled protein conjugate.[8] Collect this fraction. The smaller, unreacted dye molecules will elute later.
4. Characterization and Storage
-
Degree of Labeling (DOL) Calculation: The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the dye's absorption maximum, ~595 nm (A₅₉₅).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm (the correction factor for Texas Red is typically ~0.34): Protein Conc. (M) = [A₂₈₀ - (A₅₉₅ × 0.34)] / ε_protein
-
Calculate the dye concentration: Dye Conc. (M) = A₅₉₅ / ε_dye
-
Calculate the DOL: DOL = Dye Conc. / Protein Conc.
-
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL), aliquot, and store at -20°C.[5]
Application in Signaling and Cellular Imaging
Once a biomolecule, such as a secondary antibody, is labeled with Texas Red-X, it becomes a powerful tool for fluorescent detection in a variety of applications. The logical pathway for its use in immunofluorescence microscopy is a prime example.
In this workflow, an unlabeled primary antibody first binds specifically to its target antigen within a cell or tissue sample. The Texas Red-X labeled secondary antibody, which is designed to recognize the primary antibody, is then introduced. Upon binding, the location of the target antigen is revealed by the bright red fluorescence emitted from the Texas Red-X dye when excited by an appropriate light source, allowing for visualization and analysis.[3]
References
- 1. Texas Red-X, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Texas Red - Wikipedia [en.wikipedia.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Invitrogen Texas Red -X, Succinimidyl Ester, mixed isomers 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biotium.com [biotium.com]
- 9. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bidmc.org [bidmc.org]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. FluoroFinder [app.fluorofinder.com]
An In-Depth Technical Guide to Texas Red-X Succinimidyl Ester: Excitation, Emission, and Application
For researchers, scientists, and drug development professionals, Texas Red-X succinimidyl ester stands as a valuable tool for fluorescently labeling proteins and other biomolecules. This guide provides a comprehensive overview of its spectral properties, detailed experimental protocols for its use, and an example of its application in studying cellular signaling pathways.
Core Properties of Texas Red-X Succinimidyl Ester
Texas Red-X succinimidyl ester is an amine-reactive fluorescent dye widely used for creating brightly fluorescent bioconjugates. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the succinimidyl ester group. This spacer helps to minimize the potential for interaction between the dye and the biomolecule to which it is conjugated, which can help preserve the biological activity of the labeled molecule.[1][2] The succinimidyl ester moiety reacts efficiently with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form a stable amide bond.[3][4]
Spectral Characteristics
The fluorescence of Texas Red-X succinimidyl ester is characterized by its excitation and emission maxima in the red region of the visible spectrum. This makes it particularly useful for multicolor imaging experiments, as its spectral properties are well-separated from commonly used green and blue fluorophores.
| Property | Value |
| Excitation Maximum (λex) | ~586 - 595 nm |
| Emission Maximum (λem) | ~603 - 615 nm |
| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.93 - 0.97 |
Note: The exact excitation and emission maxima can vary slightly depending on the solvent and the biomolecule to which the dye is conjugated.
Experimental Protocols
Protein Labeling with Texas Red-X Succinimidyl Ester
This protocol outlines the general steps for labeling a protein with Texas Red-X succinimidyl ester. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.
Materials:
-
Texas Red-X succinimidyl ester
-
Protein to be labeled (in an amine-free buffer, e.g., phosphate-buffered saline, PBS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification column (e.g., Sephadex G-25)
-
Quenching reagent (optional, e.g., 1.5 M hydroxylamine, pH 8.5)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the dye.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of Texas Red-X succinimidyl ester to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, dissolve 1 mg of the dye in approximately 122 µL of DMSO. Vortex briefly to ensure the dye is fully dissolved.
-
-
Labeling Reaction:
-
While gently stirring or vortexing the protein solution, add the calculated volume of the dye stock solution. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
The first colored band to elute from the column will be the fluorescently labeled protein. The second, slower-moving band will be the free, unreacted dye.
-
-
Determination of the Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Texas Red-X (around 595 nm).
-
Measurement of Excitation and Emission Spectra
The following is a generalized protocol for measuring the excitation and emission spectra of a Texas Red-X labeled protein using a fluorescence spectrophotometer.
Materials:
-
Fluorescence spectrophotometer
-
Quartz cuvette
-
Purified Texas Red-X labeled protein solution of known concentration
-
Appropriate buffer (e.g., PBS)
Procedure for Emission Spectrum:
-
Set the excitation wavelength of the spectrophotometer to the known excitation maximum of Texas Red-X (e.g., 595 nm).
-
Place the cuvette containing the labeled protein solution in the sample holder.
-
Scan a range of emission wavelengths (e.g., 600 nm to 700 nm) and record the fluorescence intensity at each wavelength.
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum.
Procedure for Excitation Spectrum:
-
Set the emission wavelength of the spectrophotometer to the determined emission maximum of the Texas Red-X conjugate (e.g., 615 nm).
-
Place the cuvette containing the labeled protein solution in the sample holder.
-
Scan a range of excitation wavelengths (e.g., 550 nm to 610 nm) and record the fluorescence intensity at each wavelength.
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using the DOT language can effectively illustrate complex experimental workflows and biological processes.
Caption: Workflow for labeling a protein with Texas Red-X succinimidyl ester.
Caption: GPCR signaling initiated by a Texas Red-X labeled ligand.
Application in Studying G-Protein Coupled Receptor (GPCR) Signaling
One significant application of Texas Red-X succinimidyl ester is in the study of receptor-ligand interactions, particularly within the context of G-Protein Coupled Receptors (GPCRs). By labeling a specific ligand with Texas Red-X, researchers can visualize and track the binding of that ligand to its corresponding GPCR on the cell surface.
This fluorescent labeling allows for various experimental approaches, including:
-
Fluorescence Microscopy: To visualize the localization of the ligand-receptor complex on the cell membrane and track its internalization.
-
Flow Cytometry: To quantify the number of cells that have bound the fluorescent ligand.
-
Fluorescence Resonance Energy Transfer (FRET): To study the proximity and interaction between the labeled ligand and a fluorescently tagged receptor or other signaling proteins.
The ability to directly observe ligand binding provides valuable insights into the initial steps of GPCR signaling, which are critical for understanding normal cellular function and the mechanisms of various diseases. This knowledge is instrumental in the development of new therapeutic agents that target these important receptors.
References
- 1. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Texas Red-X, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Texas Red-X, succinimidyl ester *Mixed isomers* *CAS 216972-99-5* | AAT Bioquest [aatbio.com]
Texas Red-X 4-Succinimidyl Ester: A Technical Guide to Solubility, Storage, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility, storage, and handling of Texas Red-X 4-succinimidyl ester, a widely used fluorescent dye for labeling biomolecules. The following sections detail its physicochemical properties, storage recommendations, and a step-by-step protocol for protein conjugation, ensuring optimal performance and reproducibility in your research and development endeavors.
Core Properties and Specifications
This compound is an amine-reactive fluorescent labeling reagent. It is a derivative of sulforhodamine 101, featuring a seven-atom aminohexanoyl spacer ("X") between the fluorophore and the succinimidyl ester group. This spacer enhances the ease of conjugation to biomolecules and can reduce the potential for fluorescence quenching upon labeling.[1][2]
| Property | Value | Source(s) |
| Appearance | Purple solid | [1] |
| Molecular Weight | ~816.94 g/mol | |
| Excitation Maximum | ~586 - 595 nm | [1] |
| Emission Maximum | ~601 - 615 nm | [1] |
Solubility and Preparation of Stock Solutions
This compound exhibits good solubility in anhydrous dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). Due to its susceptibility to hydrolysis, it is crucial to use anhydrous solvents to prepare stock solutions.
| Solvent | Recommendation | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Recommended for creating concentrated stock solutions (e.g., 10 mg/mL). | |
| Dimethylformamide (DMF) | An alternative to DMSO for preparing stock solutions. |
To prepare a stock solution, allow the vial of the lyophilized powder to equilibrate to room temperature before opening to prevent moisture condensation. Reconstitute in anhydrous DMSO or DMF to the desired concentration. For example, to create a 10 mg/mL stock solution, add 100 µL of anhydrous DMSO to 1 mg of the ester.
Storage and Stability
Proper storage of this compound is critical to maintain its reactivity. The compound is sensitive to moisture and light.
Solid Form
| Condition | Recommendation | Duration | Source(s) |
| Temperature | Freeze at ≤ -15°C. | Up to 12 months upon receipt. | [1] |
| Protection | Protect from light and moisture. |
In Solution
Once reconstituted in an anhydrous solvent like DMSO or DMF, the stock solution should be stored under the following conditions:
| Condition | Recommendation | Duration | Source(s) |
| -20°C | Store in small aliquots to avoid repeated freeze-thaw cycles. | Up to 1 month. | |
| -80°C | For longer-term storage, store in small, sealed aliquots. | Up to 6 months. |
The succinimidyl ester group is prone to hydrolysis in aqueous solutions. However, Texas Red-X succinimidyl ester is significantly more stable than its sulfonyl chloride counterpart. In the absence of amines, it retains most of its reactivity for over an hour in an aqueous solution at pH 8.3.[3][4]
Experimental Protocols: Protein Labeling
The following is a general protocol for the conjugation of this compound to proteins, such as antibodies. This protocol is optimized for labeling IgG antibodies at a concentration of 2 mg/mL.
Required Materials
-
This compound
-
Protein to be labeled (e.g., IgG antibody)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Anhydrous DMSO or DMF
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2
Experimental Workflow Diagram
Caption: Workflow for protein conjugation with Texas Red-X succinimidyl ester.
Step-by-Step Procedure
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, are not compatible with this reaction.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of Texas Red-X succinimidyl ester to warm to room temperature.
-
Reconstitute the ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
While stirring, slowly add the dye stock solution to the protein solution. A typical starting point is a 5-10 fold molar excess of the dye to the protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.
-
Elute the labeled protein with an appropriate buffer, such as PBS. The first colored band to elute will be the labeled protein.
-
-
Determine the Degree of Labeling (DOL):
-
The DOL, or the number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~595 nm (for the Texas Red-X dye).
-
-
Store the Labeled Product:
-
Store the purified labeled protein at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.
-
Logical Relationship of Key Features
The enhanced performance of Texas Red-X succinimidyl ester over its predecessors can be attributed to specific molecular features.
Caption: Key features of Texas Red-X SE and their resulting advantages.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - HK [thermofisher.com]
The "X" Spacer in Texas Red-X Succinimidyl Ester: A Technical Guide
For researchers, scientists, and professionals in drug development, the precise selection of fluorescent labeling reagents is paramount to experimental success. Texas Red-X succinimidyl ester stands out as a robust choice for labeling biomolecules, largely due to a critical component: the "X" spacer. This guide provides an in-depth examination of this spacer, its functional advantages, and practical application in labeling protocols.
The "X" Spacer: Structure and Function
The "X" in Texas Red-X succinimidyl ester refers to a seven-atom aminohexanoyl spacer that separates the Texas Red fluorophore from the amine-reactive succinimidyl ester group.[1][2][3][4][5][6][7] This spacer is derived from 6-aminohexanoic acid and provides a flexible linker of approximately 9 Å between the dye and the target biomolecule.[8]
The primary function of this spacer is to minimize the interaction between the fluorophore and the biomolecule to which it is conjugated.[1][2][4][6][7][9] This separation is crucial for several reasons:
-
Reduced Steric Hindrance: The spacer arm physically distances the bulky fluorophore from the biomolecule's active or binding sites, reducing the potential for functional impairment.[8]
-
Minimized Quenching: Close proximity between a fluorophore and certain amino acid residues on a protein can lead to fluorescence quenching. The spacer helps to prevent this, often resulting in a higher fluorescence yield of the conjugate.[1][10]
-
Improved Solubility and Stability: The inclusion of the spacer facilitates the conjugation process and can decrease the precipitation of proteins during both the labeling reaction and subsequent storage.[10] Compared to its predecessor, Texas Red sulfonyl chloride, the succinimidyl ester derivative with the "X" spacer is more stable against hydrolysis, allowing for more controlled and efficient conjugation reactions at near-neutral pH.[10]
Quantitative Data and Specifications
The key properties of Texas Red-X succinimidyl ester are summarized in the table below, providing a clear reference for experimental planning.
| Property | Value | Citations |
| Spacer Identity | Aminohexanoyl | [2][3][5] |
| Spacer Length | 7 atoms | [1][2][3][5] |
| Molecular Weight | ~817 g/mol | [2][6][11][12] |
| Excitation Maximum (Abs) | ~586-595 nm | [1][2][6] |
| Emission Maximum (Em) | ~601-615 nm | [1][2][6] |
| Extinction Coefficient | ~98,000 cm⁻¹M⁻¹ | [12] |
| Fluorescence Quantum Yield | ~0.79 | [12] |
Experimental Protocol: Protein Labeling
This section outlines a general methodology for labeling proteins with Texas Red-X succinimidyl ester.
Materials
-
Purified protein (free of primary amine-containing buffers like Tris or glycine)
-
Texas Red-X, succinimidyl ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 7.5-8.5)
-
Purification column (e.g., size-exclusion chromatography resin)
-
Elution Buffer
Protein Preparation
For optimal labeling, the protein must be in a buffer free of extraneous primary amines and ammonium (B1175870) ions.[1] If the protein is in an unsuitable buffer, it should be exchanged into a suitable reaction buffer via dialysis or buffer exchange column.[1]
Labeling Reaction
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Texas Red-X, succinimidyl ester in anhydrous DMSO to a concentration of ~10 mg/mL.[1]
-
Prepare Protein Solution: Adjust the concentration of the protein in the reaction buffer. A typical concentration is 1-10 mg/mL.
-
Initiate Reaction: While stirring, slowly add a calculated molar excess of the reactive dye stock solution to the protein solution. The addition of DMSO helps to dissolve the hydrophobic dye in the aqueous protein solution, increasing reaction efficiency.[1]
-
Incubate: Allow the reaction to proceed for 1 hour at room temperature with continuous stirring.[1]
It is important to avoid over-labeling, which can cause protein aggregation, loss of biological activity, and fluorescence quenching.[1] The molar ratio of dye to protein may need to be optimized for each specific protein.
Purification of the Labeled Conjugate
-
Prepare Purification Column: Equilibrate the size-exclusion chromatography resin with the elution buffer. The resin should be suitable for separating free dye from proteins with a molecular weight greater than 15,000 Da.[1]
-
Separate Conjugate: Apply the reaction mixture directly to the top of the prepared column.
-
Elute: The first colored band to elute is the dye-labeled protein conjugate. The smaller, unreacted dye molecules will elute later.
-
Collect: Collect the fractions containing the purified protein-dye conjugate.
Visualizations
The following diagrams illustrate the chemical reaction, experimental workflow, and the functional benefits of the "X" spacer.
Caption: Covalent labeling reaction.
Caption: Protein labeling workflow.
Caption: Benefits of the "X" spacer.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Texas Red-X, succinimidyl ester *Mixed isomers* *CAS 216972-99-5* | AAT Bioquest [aatbio.com]
- 5. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Texas Red-X, succinimidyl ester | CAS 199745-67-0 | AAT Bioquest | Biomol.com [biomol.com]
- 8. mdpi.com [mdpi.com]
- 9. Texas Red-X, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]
- 10. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Texas Red-X NHS ester - CAS:178623-11-5 - Shanghai Annengjian Biomedical Technology Co., Ltd [en.energybiopharma.com]
- 12. TR X NHS ester, 5-isomer, 178623-11-5 | BroadPharm [broadpharm.com]
Chemical and Structural Differences: The Foundation of a Superior Reagent
An In-Depth Technical Guide to the Core Advantages of Texas Red-X over Texas Red Sulfonyl Chloride
For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that can significantly impact experimental outcomes. Texas Red®, a bright, red-emitting fluorophore, is a popular choice for creating fluorescently-labeled proteins, antibodies, and other biomolecules. However, the original Texas Red® sulfonyl chloride, while effective, possesses inherent chemical liabilities. The development of Texas Red®-X, a succinimidyl ester derivative, represents a significant advancement in bioconjugation chemistry, offering superior stability, efficiency, and flexibility.
This guide provides a detailed comparison of these two reagents, focusing on the chemical and practical advantages that make Texas Red®-X the preferred choice for most modern bioconjugation applications.
The primary difference between Texas Red® sulfonyl chloride and Texas Red®-X lies in their reactive moieties and the inclusion of a spacer arm in the latter.
-
Texas Red® Sulfonyl Chloride: This is the sulforhodamine 101 molecule activated with a sulfonyl chloride (-SO₂Cl) group.[1][2] This group reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) to form a stable sulfonamide bond.[3]
-
Texas Red®-X, Succinimidyl Ester: This derivative incorporates two key modifications. First, the highly reactive and unstable sulfonyl chloride is replaced with a succinimidyl ester (SE), also known as an NHS ester.[4] Second, it includes a seven-atom aminohexanoyl spacer, denoted by the "X", which separates the fluorophore from the reactive SE group.[5][6][7][8][9]
The logical progression from these structural modifications to the resulting advantages is illustrated below.
Core Advantages of Texas Red®-X
The modifications in Texas Red®-X directly address the principal drawbacks of the sulfonyl chloride version, leading to significant improvements in stability, reaction conditions, and conjugate quality.
Enhanced Stability and Controlled Reactivity
The most critical advantage of Texas Red®-X is its superior stability in aqueous solutions. Sulfonyl chlorides are notoriously susceptible to hydrolysis, rapidly reacting with water to become non-reactive sulfonic acid.[4][9][10] This instability presents several challenges:
-
Rapid Inactivation: Texas Red® sulfonyl chloride can be completely hydrolyzed within minutes in the aqueous, alkaline buffers required for conjugation.[4][11]
-
Lot-to-Lot Variability: The high sensitivity to moisture means the percentage of active, reactive dye can vary between different manufacturing lots and upon storage.[4]
-
Low Labeling Efficiency: A significant portion of the dye hydrolyzes before it can react with the target biomolecule, leading to lower conjugation yields.[10]
In stark contrast, the succinimidyl ester of Texas Red®-X is significantly more resistant to hydrolysis, retaining most of its reactivity for over an hour in aqueous buffer.[4] This enhanced stability ensures that a higher concentration of the dye remains active throughout the conjugation reaction, leading to more efficient and reproducible labeling.[4][6][7]
Milder and More Versatile Reaction Conditions
Bioconjugation with Texas Red® sulfonyl chloride requires alkaline conditions, typically a pH of 9.0-10.0, to optimize the reaction with primary amines.[3] Such a high pH can be detrimental to sensitive proteins, potentially causing denaturation or loss of function.
Texas Red®-X offers greater flexibility, reacting efficiently with amines at a milder pH range of 7.5-8.5.[4] This allows for the labeling of proteins and other biomolecules that cannot tolerate harsh, high-pH environments, broadening the applicability of the fluorophore.
Improved Conjugate Quality
The "X" spacer arm of Texas Red®-X provides a crucial separation between the fluorophore and the conjugated biomolecule.[5][8][9] This separation offers two key benefits:
-
Reduced Quenching: It minimizes steric hindrance and potential quenching interactions between the dye and the protein's surface, which can often lead to an increase in the fluorescence yield of the final conjugate.[4][5]
-
Enhanced Solubility: The spacer can help prevent the precipitation of proteins during both the conjugation reaction and subsequent storage.[4]
Quantitative Data Comparison
While spectral properties remain nearly identical, the performance characteristics of the two reagents differ significantly. The following table summarizes the key quantitative and qualitative differences based on available data.
| Parameter | Texas Red® Sulfonyl Chloride | Texas Red®-X, Succinimidyl Ester | Advantage |
| Reactive Group | Sulfonyl Chloride (-SO₂Cl) | Succinimidyl Ester (-O-NHS) | - |
| "X" Spacer Arm | Absent | Present (7-atom aminohexanoyl) | Texas Red®-X |
| Target Moiety | Primary Amines | Primary Amines | - |
| Optimal Reaction pH | 9.0 - 10.0[3] | 7.5 - 8.5[4] | Texas Red®-X |
| Hydrolytic Stability | Very Low (Completely hydrolyzed within 5 min in H₂O)[4][11] | High (Retains most reactivity for >1 hour)[4] | Texas Red®-X |
| Labeling Efficiency | Low to Moderate[10] | High to Very High[6][7] | Texas Red®-X |
| Conjugate Fluorescence | Prone to quenching | Often higher due to spacer[4] | Texas Red®-X |
| Storage Stability | Unstable to moisture[4] | More stable when stored desiccated | Texas Red®-X |
| Excitation Max. | ~596 nm[1][3] | ~595 nm[12] | Equivalent |
| Emission Max. | ~615 nm[1][3] | ~615 nm[12] | Equivalent |
Experimental Protocols and Workflow
The practical differences between the two reagents are most evident in the experimental workflow for protein labeling. The protocol for Texas Red®-X is simpler and more robust due to its superior stability.
Comparative Experimental Workflow
The following diagram illustrates the key differences in the labeling workflows. The primary distinctions are the required pH of the conjugation buffer and the handling sensitivity of the sulfonyl chloride reagent.
Detailed Methodology: Protein Labeling
This protocol provides a general guideline for labeling an antibody (~150 kDa) with either reagent. Molar ratios and concentrations should be optimized for each specific protein.
A. Reagent Preparation
-
Protein Solution: Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, MES, HEPES).[8][13] The presence of primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[8]
-
Dye Stock Solution: Prepare a 10 mg/mL stock solution of the reactive dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[12][14]
-
Critical for Sulfonyl Chloride: Due to its instability, the Texas Red® sulfonyl chloride stock solution should be prepared immediately before use.[4]
-
B. Conjugation Reaction
-
pH Adjustment:
-
For Texas Red® Sulfonyl Chloride: Adjust the protein solution to pH 9.0-10.0 using a suitable alkaline buffer like 0.1 M sodium bicarbonate or borate.[3] Perform this step on ice to cool the protein solution.
-
For Texas Red®-X: Adjust the protein solution to pH 7.5-8.5. For PBS, this can often be achieved by adding 1/10th volume of 1 M sodium bicarbonate.[12][14]
-
-
Dye Addition: While gently stirring the protein solution, add a calculated amount of the dye stock solution. A common starting point is a 5- to 10-fold molar excess of dye to protein.
-
Incubation:
C. Purification
-
Stop Reaction (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris to a final concentration of ~20-50 mM to quench any unreacted dye.
-
Separate Conjugate: Remove the unreacted, free dye from the labeled protein. This is most commonly achieved using a desalting column (e.g., Sephadex G-25).[3] The labeled protein will elute first in the void volume, followed by the smaller, unbound dye molecules.[3] Dialysis against PBS is also an effective method.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~595 nm (for Texas Red®).
The chemical reactions underlying the conjugation process are shown below.
Conclusion
Texas Red®-X offers clear and compelling advantages over the traditional Texas Red® sulfonyl chloride for virtually all bioconjugation applications. Its superior hydrolytic stability translates directly to higher labeling efficiency, greater reproducibility, and the flexibility to use milder reaction conditions that preserve the function of sensitive biomolecules. The inclusion of the "X" spacer arm further enhances the quality of the final conjugate by reducing fluorescence quenching and improving solubility. For researchers seeking reliable, efficient, and high-quality red-fluorescent conjugates, Texas Red®-X, succinimidyl ester is the unequivocally superior reagent.
References
- 1. Texas Red - Wikipedia [en.wikipedia.org]
- 2. Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Texas Red-X, ortho succinimidyl ester *Single isomer* | AAT Bioquest [aatbio.com]
- 6. Texas Red-X, succinimidyl ester *Mixed isomers* *CAS 216972-99-5* | AAT Bioquest [aatbio.com]
- 7. Texas Red-X, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. California Red™ & Sunred™: Superior Replacements for Texas Red® and Texas Red®-X | AAT Bioquest [aatbio.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. abcam.com [abcam.com]
- 14. youdobio.com [youdobio.com]
The Role of Texas Red-X in Advanced Fluorescence Microscopy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Texas Red-X, a bright, red-fluorescent dye, has established itself as a valuable tool in a multitude of fluorescence microscopy applications. Its favorable spectral properties, enhanced conjugation efficiency, and good photostability make it a popular choice for labeling biomolecules in various research and drug development contexts. This technical guide provides an in-depth overview of Texas Red-X, its applications, and detailed protocols for its use in fluorescence microscopy.
Core Properties of Texas Red-X
Texas Red-X is a derivative of sulforhodamine 101, characterized by an additional seven-atom aminohexanoyl spacer ("X") between the fluorophore and its reactive group.[1][2] This spacer arm serves to separate the fluorophore from the biomolecule to which it is conjugated, which can reduce steric hindrance and minimize potential quenching effects, leading to brighter conjugates.[1][3] The succinimidyl ester derivative of Texas Red-X is particularly useful for labeling primary amines on proteins and other biomolecules, forming a stable amide bond.[4]
Spectral Characteristics and Performance Data
The quantitative spectral and photophysical properties of Texas Red-X are summarized in the table below, providing a basis for experimental design and comparison with other fluorophores.
| Property | Value | References |
| Excitation Maximum (λex) | ~595 nm | [3][5][6] |
| Emission Maximum (λem) | ~615 nm | [3][5][6] |
| Molar Extinction Coefficient | ~85,000 cm⁻¹M⁻¹ (at 596 nm for Texas Red) | [7] |
| Quantum Yield (Φ) | Reported values for Texas Red acid are around 0.93-0.97 | [8] |
| Recommended Laser Lines | 561 nm or 594 nm | [1] |
Key Applications in Fluorescence Microscopy
Texas Red-X is a versatile fluorophore employed in a range of fluorescence-based applications, including:
-
Immunofluorescence (IF): Texas Red-X conjugated to secondary antibodies is widely used to detect specific proteins in fixed and permeabilized cells and tissues.[6][9] Its bright red emission provides excellent contrast, especially in multicolor imaging experiments where spectral overlap with green fluorophores like FITC or Alexa Fluor 488 is minimal.[10][11]
-
Fluorescence In Situ Hybridization (FISH): Labeled oligonucleotide probes with Texas Red-X can be used to visualize specific DNA or RNA sequences within cells, aiding in gene mapping and the study of chromosomal abnormalities.[6][7]
-
Cytoskeleton Staining: Texas Red-X conjugated to phalloidin (B8060827) is a common reagent for staining F-actin, allowing for the visualization of the cellular cytoskeleton.[1]
-
Live-Cell Imaging: Due to its relatively good photostability, Texas Red-X can be used for tracking labeled molecules in living cells over time.[6]
-
Flow Cytometry: Cells labeled with Texas Red-X conjugated antibodies can be identified and quantified using flow cytometry.[6][12]
Experimental Protocols
Protein and Antibody Conjugation with Texas Red-X Succinimidyl Ester
This protocol provides a general guideline for conjugating Texas Red-X succinimidyl ester to proteins or antibodies.
Materials:
-
Protein or antibody solution (2-5 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Texas Red-X, succinimidyl ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., 1.5 M hydroxylamine (B1172632), pH 8.5, or Tris buffer)
Methodology:
-
Prepare the Protein: Dissolve the protein or antibody in the conjugation buffer at an appropriate concentration. Ensure the buffer is free of primary amines.
-
Prepare the Dye: Immediately before use, dissolve the Texas Red-X succinimidyl ester in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently stirring, slowly add the reactive dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add a quenching reagent like hydroxylamine or Tris buffer and incubate for another 30-60 minutes.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column. The first colored band to elute is the conjugated protein.
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and ~595 nm to calculate the protein concentration and the number of dye molecules per protein.
A simplified, commercially available kit-based protocol is also an option.[12][13][14]
Workflow for conjugating Texas Red-X to proteins or antibodies.
Immunofluorescence Staining Protocol
This protocol outlines a typical immunofluorescence staining procedure using a Texas Red-X conjugated secondary antibody.
Materials:
-
Cells grown on coverslips or tissue sections on slides
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)
-
Primary antibody (specific to the target antigen)
-
Texas Red-X conjugated secondary antibody (specific to the primary antibody host species)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Methodology:
-
Sample Preparation: Fix the cells or tissues with fixation buffer for 10-20 minutes at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Washing: Repeat the washing step.
-
Blocking: Block non-specific antibody binding by incubating the samples in blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the samples for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Dilute the Texas Red-X conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI, if desired.
-
Washing: Perform a final wash with PBS.
-
Mounting: Mount the coverslips or slides with an appropriate mounting medium.
-
Imaging: Visualize the samples using a fluorescence microscope equipped with the appropriate filter sets for Texas Red-X and any other fluorophores used.[15][16]
A typical workflow for an immunofluorescence staining experiment.
Conclusion
Texas Red-X remains a robust and reliable fluorescent dye for a wide array of applications in fluorescence microscopy. Its bright red emission, good photostability, and the advantageous "X" spacer make it an excellent choice for labeling antibodies and other proteins for cellular imaging and analysis. By following well-defined conjugation and staining protocols, researchers can effectively utilize Texas Red-X to generate high-quality, reproducible data in their scientific investigations.
References
- 1. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Texas Red-X, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]
- 3. Texas Red-X, ortho succinimidyl ester *Single isomer* | AAT Bioquest [aatbio.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Spectrum [Texas Red-X] | AAT Bioquest [aatbio.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Texas Red - Wikipedia [en.wikipedia.org]
- 8. texas red-X | Benchchem [benchchem.com]
- 9. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Texas Red® Conjugation kit | Easy Texas Red® Labelling (ab195225) | Lightning-Link® | Abcam [abcam.com]
- 13. abcam.com [abcam.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. optolongfilter.com [optolongfilter.com]
- 16. optolongfilter.com [optolongfilter.com]
Methodological & Application
Application Notes and Protocols: Texas Red-X 4-Succinimidyl Ester Antibody Labeling
These application notes provide a detailed protocol for the covalent labeling of antibodies with Texas Red-X, 4-succinimidyl ester. This procedure is intended for researchers, scientists, and drug development professionals who require fluorescently labeled antibodies for various applications such as immunofluorescence, flow cytometry, and western blotting.
Introduction
Texas Red-X, 4-succinimidyl ester is a bright, red-fluorescent dye that contains a seven-atom spacer ("X") between the fluorophore and its reactive succinimidyl ester group.[1][2] This spacer minimizes the interaction between the dye and the antibody, potentially reducing the impact on the antibody's binding affinity.[1][2] The succinimidyl ester moiety reacts efficiently with primary amines (e.g., on lysine (B10760008) residues) on the antibody to form a stable amide bond, resulting in a fluorescently labeled antibody conjugate.[3] The resulting Texas Red-X labeled antibodies have an excitation maximum at approximately 595 nm and an emission maximum at around 615 nm.[1][4][5]
Data Presentation
Table 1: Recommended Reagent Concentrations and Ratios
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-5 mg/mL | Optimal results are generally achieved within this range.[4][6] |
| Molar Ratio (Dye:Antibody) | 4:1 to 15:1 | The optimal ratio should be determined empirically for each antibody.[3][4] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 50 mM Sodium Borate | pH should be maintained between 8.0 and 8.5 for optimal reaction efficiency.[3][7][8] |
| Dye Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh before use.[3][8] |
Table 2: Spectroscopic Properties of Texas Red-X
| Property | Wavelength (nm) |
| Maximum Excitation (λmax) | ~595 nm[1][4] |
| Maximum Emission (λem) | ~615 nm[1][4] |
Experimental Protocols
This protocol is a general guideline for labeling IgG antibodies. Optimization may be required for other antibody isotypes or proteins.
Materials
-
Purified antibody (free of amine-containing buffers like Tris or glycine (B1666218), and stabilizers like BSA)[6][8]
-
Texas Red-X, 4-succinimidyl ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification resin (e.g., Sephadex G-25) or dialysis equipment
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Reagent (optional): 1 M Tris-HCl or 1 M Glycine, pH 7.4[3]
-
Bovine Serum Albumin (BSA) for stabilization (optional)
-
Sodium Azide (B81097) (optional preservative)
Antibody Preparation
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, MES, HEPES).[4][6] If the antibody solution contains Tris, glycine, or other primary amines, it must be dialyzed against PBS or purified using an appropriate antibody purification kit.[1][6]
-
Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.[4][6]
Dye Preparation
-
Allow the vial of Texas Red-X, 4-succinimidyl ester to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[3][8] For example, to prepare a 10 mM solution from 1 mg of dye (MW ~730 g/mol ), add approximately 137 µL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately.[8]
Labeling Reaction
-
Slowly add the calculated volume of the 10 mM Texas Red-X stock solution to the antibody solution while gently stirring or vortexing. The volume of dye to add depends on the desired molar ratio.
-
Incubate the reaction mixture for 1-3 hours at room temperature in the dark, with continuous gentle stirring.[3][4][6] Longer incubation times (e.g., overnight) can also be used.[4][6]
-
(Optional) To stop the reaction, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.[3]
Purification of the Labeled Antibody
It is crucial to remove the unreacted, free dye from the labeled antibody.
-
Size-Exclusion Chromatography:
-
Prepare a size-exclusion column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrated with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody. The smaller, unreacted dye molecules will elute later.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette (e.g., 10 kDa MWCO).
-
Dialyze against a large volume of PBS at 4°C for several hours to overnight, with at least three buffer changes.
-
Characterization of the Conjugate (Degree of Labeling)
The Degree of Labeling (DOL), or the average number of dye molecules per antibody molecule, should be determined.[9]
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Texas Red-X (~595 nm, Amax).[3]
-
Calculate the concentration of the antibody using the following formula:
-
Antibody Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (for Texas Red-X, this is typically around 0.17).
-
ε_protein is the molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling (DOL) using the formula:
-
DOL = Amax / (ε_dye × Antibody Concentration (M))
-
Where:
-
ε_dye is the molar extinction coefficient of Texas Red-X at its Amax (~85,000 M⁻¹cm⁻¹).
-
-
An optimal DOL for IgG is typically between 2 and 4.[1]
-
Storage of the Labeled Antibody
-
Store the labeled antibody at 4°C, protected from light.[4][6][8]
-
For long-term storage, it is recommended to add a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL) and a preservative such as sodium azide (0.02-0.1%).[8]
-
For extended storage, the conjugate can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.[1][8]
Mandatory Visualizations
Caption: Workflow for Texas Red-X antibody labeling.
Caption: Amine-reactive labeling chemistry.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - UZ [thermofisher.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. abcam.com [abcam.com]
- 5. Texas Red Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 6. doc.abcam.com [doc.abcam.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. biotium.com [biotium.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Efficiency Peptide Labeling with Texas Red-X Succinimidyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a critical technique in a wide array of research and drug development applications, including fluorescence microscopy, flow cytometry, and in-vivo imaging. Texas Red-X succinimidyl ester is an amine-reactive fluorescent dye that offers a robust solution for covalently attaching a bright, red-fluorescent probe to peptides. This dye is a derivative of sulforhodamine 101 and is characterized by its excitation and emission maxima at approximately 595 nm and 615 nm, respectively.[1][2][3][4][5]
The succinimidyl ester moiety of Texas Red-X reacts efficiently with primary amines, such as the N-terminal amine and the epsilon-amine of lysine (B10760008) residues, to form stable amide bonds.[6][7] A key feature of Texas Red-X is the seven-atom aminohexanoyl spacer ("X") that separates the fluorophore from the succinimidyl ester group.[2][3] This spacer helps to minimize steric hindrance and potential quenching interactions between the dye and the peptide, which can result in a higher fluorescence yield of the conjugate.[8] Compared to its sulfonyl chloride counterparts, Texas Red-X succinimidyl ester offers greater stability in aqueous solutions and a higher conjugation yield.[3][8][9]
The efficiency of the labeling reaction is influenced by several factors, including pH, the molar ratio of dye to peptide, the concentration of the peptide, and the incubation time. Optimizing these parameters is crucial for achieving the desired degree of labeling (DOL) and ensuring the biological activity of the labeled peptide is retained. This application note provides detailed protocols for peptide labeling with Texas Red-X succinimidyl ester, methods for quantifying labeling efficiency, and a summary of expected outcomes under various reaction conditions.
Signaling Pathways and Experimental Workflow
Chemical Reaction Pathway
The fundamental reaction involves the nucleophilic attack of a primary amine on the succinimidyl ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).
Experimental Workflow
The overall process for labeling and purifying a Texas Red-X labeled peptide is outlined below. This workflow ensures efficient labeling and removal of unreacted dye for accurate downstream applications.
Quantitative Data Summary
The efficiency of peptide labeling with Texas Red-X succinimidyl ester is highly dependent on the reaction conditions. The following table summarizes representative data on how key parameters influence the Degree of Labeling (DOL). This data is compiled from typical results for succinimidyl ester labeling reactions.
| Parameter | Condition | Degree of Labeling (DOL) | Notes |
| pH | 7.0 | Low | At lower pH, the primary amines are protonated and less reactive. |
| 8.3 | High | Optimal pH for efficient labeling of primary amines. | |
| 9.0 | Moderate to High | Increased rate of NHS ester hydrolysis can reduce labeling efficiency. | |
| Dye/Peptide Molar Ratio | 2:1 | Low | Insufficient dye to label all available amine sites. |
| 5:1 | Moderate | A good starting point for optimizing labeling. | |
| 10:1 | High | Generally provides a higher DOL, but risks over-labeling. | |
| Peptide Concentration | < 1 mg/mL | Lower | Reduced labeling efficiency due to lower reactant concentrations. |
| 2-5 mg/mL | Optimal | Higher peptide concentrations generally lead to better labeling efficiency. | |
| > 5 mg/mL | High | May require adjustment of dye/peptide ratio to avoid precipitation. | |
| Incubation Time (RT) | 30 minutes | Moderate | Reaction may not have reached completion. |
| 1-2 hours | High | Sufficient time for the reaction to proceed to or near completion. | |
| > 4 hours | High | Minimal increase in DOL is typically observed after 2 hours. |
Experimental Protocols
Materials
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
Texas Red-X, succinimidyl ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25) or HPLC system
-
Phosphate-buffered saline (PBS)
Protocol for Peptide Labeling
-
Prepare Peptide Solution : Dissolve the peptide in the Reaction Buffer at a concentration of 2-5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).
-
Prepare Dye Stock Solution : Immediately before use, dissolve the Texas Red-X, succinimidyl ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction :
-
While gently vortexing the peptide solution, add the desired volume of the dye stock solution. A molar ratio of 5:1 to 10:1 (dye:peptide) is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction (Optional) : To stop the reaction, you can add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
-
Purification : Separate the labeled peptide from the unreacted dye and NHS byproduct using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS or by using reverse-phase HPLC.
Protocol for Quantification of Labeling Efficiency
The Degree of Labeling (DOL) is calculated to determine the average number of dye molecules conjugated to each peptide molecule.
-
Measure Absorbance :
-
Measure the absorbance of the purified labeled peptide solution at 280 nm (A280) and at the absorbance maximum of Texas Red-X (approximately 595 nm, Amax).
-
-
Calculate Peptide Concentration :
-
First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = (Absorbance of dye at 280 nm) / (Absorbance of dye at 595 nm) (For Texas Red-X, this is approximately 0.18)
-
The concentration of the peptide is calculated using the following formula: Peptide Concentration (M) = [A280 - (Amax × CF)] / εpeptide Where εpeptide is the molar extinction coefficient of the peptide at 280 nm.
-
-
Calculate Dye Concentration :
-
The concentration of the conjugated dye is calculated as: Dye Concentration (M) = Amax / εdye Where εdye for Texas Red-X is approximately 80,000 cm-1M-1.
-
-
Calculate Degree of Labeling (DOL) :
-
DOL = Dye Concentration (M) / Peptide Concentration (M)
-
Conclusion
Texas Red-X succinimidyl ester is a highly effective reagent for the fluorescent labeling of peptides. By carefully controlling the reaction conditions, particularly pH and the dye-to-peptide molar ratio, researchers can achieve a high degree of labeling while maintaining the peptide's biological functionality. The protocols and data presented in this application note provide a comprehensive guide for the successful conjugation and characterization of Texas Red-X labeled peptides for a variety of applications in research and drug development.
References
- 1. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Texas Red-X, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]
- 3. Texas Red-X, succinimidyl ester *Mixed isomers* *CAS 216972-99-5* | AAT Bioquest [aatbio.com]
- 4. Texas Red™-X, Succinimidyl Ester, mixed isomers 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 5. lifetein.com [lifetein.com]
- 6. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. California Red™ & Sunred™: Superior Replacements for Texas Red® and Texas Red®-X | AAT Bioquest [aatbio.com]
Application Notes: Labeling Primary Amines with Texas Red-X Succinimidyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Texas Red-X succinimidyl ester is a fluorescent dye used to covalently label primary amines on biomolecules, such as proteins, antibodies, and amine-modified oligonucleotides. The succinimidyl ester (SE) moiety reacts efficiently with primary amino groups (-NH2), primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides, to form a stable amide bond.[1] This results in a stable, bright red-fluorescent conjugate.
The "X" in Texas Red-X refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the succinimidyl ester group.[2][3][4][5][6][7] This spacer helps to minimize potential interactions between the dye and the biomolecule, which can reduce quenching and improve the fluorescence yield of the conjugate.[2][3][4][5][6][8] Texas Red-X conjugates have excitation and emission maxima of approximately 595 nm and 615 nm, respectively.[2][4][5][9]
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the succinimidyl ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).
Experimental Protocols
Preparation of Reagents
a. Biomolecule Preparation:
-
The biomolecule to be labeled must be in an amine-free buffer.[9][10][11] Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and must be removed.[9]
-
A recommended buffer is 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5.[1][10] If the protein is in a buffer like PBS, the pH can be adjusted by adding 1/10th volume of 1 M sodium bicarbonate.[1]
-
The concentration of the biomolecule should ideally be 1-10 mg/mL.[10]
b. Texas Red-X Succinimidyl Ester Stock Solution:
-
Allow the vial of Texas Red-X succinimidyl ester to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Reconstitute the lyophilized dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL or 10 mM.[1][10]
-
Vortex briefly to ensure the dye is fully dissolved.[1]
Labeling Reaction
The optimal molar ratio of dye to biomolecule for labeling should be determined empirically, but a starting point of a 5-15 fold molar excess of dye is recommended.[1][10]
-
While gently stirring the biomolecule solution, slowly add the calculated amount of the Texas Red-X succinimidyl ester stock solution.[1]
-
Incubate the reaction at room temperature for 1 hour, protected from light.[9][10][12] Longer incubation times (e.g., overnight) are also possible and may increase the degree of labeling.[11]
-
(Optional) Quench the reaction by adding a final concentration of 20-100 mM Tris or glycine.[10] Incubate for an additional 15-30 minutes.
Purification of the Labeled Conjugate
It is crucial to remove any unreacted, free dye from the labeled conjugate.[13][14]
-
Gel Filtration/Desalting Column: This is a common method to separate the larger labeled biomolecule from the smaller, unconjugated dye molecules.[9][10][13][14]
-
Dialysis: Extensive dialysis against a suitable buffer (e.g., PBS) can also be used to remove the free dye.[9][10][13][14]
Storage of the Conjugate
-
Store the purified conjugate at 4°C, protected from light, for short-term storage.[9][10]
-
For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[9][10]
Workflow for Labeling Primary Amines
References
- 1. biotium.com [biotium.com]
- 2. Texas Red-X, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]
- 3. Texas Red-X, ortho succinimidyl ester *Single isomer* | AAT Bioquest [aatbio.com]
- 4. Texas Red-X, succinimidyl ester *Mixed isomers* *CAS 216972-99-5* | AAT Bioquest [aatbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Texas Red-X, succinimidyl ester | CAS 199745-67-0 | AAT Bioquest | Biomol.com [biomol.com]
- 7. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. youdobio.com [youdobio.com]
- 11. abcam.com [abcam.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Texas Red-X in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Texas Red-X, a bright red-emitting fluorophore, for flow cytometry applications. Detailed protocols for antibody conjugation and cell staining are included to ensure successful experimental outcomes.
Introduction to Texas Red-X
Texas Red-X is a derivative of the sulforhodamine 101 fluorophore, engineered for enhanced performance in bioconjugation. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the dye from its reactive group.[1][2][3] This spacer minimizes interactions between the fluorophore and the conjugated biomolecule, potentially reducing quenching and improving fluorescence yield.[1][2] Texas Red-X is commonly available as a succinimidyl ester, which efficiently reacts with primary amines on proteins, such as antibodies, to form stable covalent bonds.[4] Its bright red fluorescence and distinct spectral properties make it a valuable tool for multicolor flow cytometry analysis.[5][6]
Spectral Properties
Texas Red-X is well-suited for excitation by yellow/green (561 nm) or orange (594 nm) lasers, which are common components of modern flow cytometers.[3][7] Its emission maximum in the red region of the spectrum allows for effective spectral separation from commonly used blue and green fluorophores like DAPI and FITC/Alexa Fluor 488.[8]
| Property | Wavelength (nm) |
| Excitation Maximum | ~595 nm[1][9][10][11] |
| Emission Maximum | ~615 nm[1][9][10][11] |
Advantages of Texas Red-X for Flow Cytometry
-
Bright Fluorescence: Produces strong signals for reliable detection of target antigens.[6]
-
Photostability: Exhibits good resistance to photobleaching, allowing for extended analysis times.[6]
-
Long Wavelength Emission: Minimizes spectral overlap with blue and green fluorophores, simplifying multicolor panel design.[8]
-
"X" Spacer: The aminohexanoyl spacer reduces the potential for dye-induced changes in the biological activity of the conjugated protein.[1][2][3]
-
Succinimidyl Ester Chemistry: Provides a reliable and straightforward method for labeling antibodies and other proteins.[4]
Experimental Protocols
Antibody Conjugation with Texas Red-X Succinimidyl Ester
This protocol outlines the general steps for labeling an antibody with a Texas Red-X succinimidyl ester. Note that optimal labeling ratios may need to be determined empirically for each antibody.
Materials:
-
Purified antibody (in an amine-free buffer such as PBS)
-
Texas Red-X succinimidyl ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate, pH 8.3-9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Workflow for Antibody Conjugation:
Caption: Workflow for conjugating antibodies with Texas Red-X succinimidyl ester.
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), dialyze the antibody against PBS.[4][12] The recommended antibody concentration is typically 1-2 mg/mL.[12]
-
Prepare Texas Red-X Solution: Immediately before use, dissolve the Texas Red-X succinimidyl ester in anhydrous DMSO to a concentration of 10 mg/mL.[13]
-
Reaction Setup:
-
Add 1/10th volume of 1 M sodium bicarbonate (pH 8.3-9.0) to the antibody solution.[13]
-
Slowly add the dissolved Texas Red-X to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined experimentally, but a starting point of 10-20 moles of dye per mole of IgG is common.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. Alternatively, dialysis against PBS can be performed.
-
Storage: Store the purified Texas Red-X conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer like BSA and/or a preservative such as sodium azide.[4]
Cell Surface Staining for Flow Cytometry
This protocol provides a general procedure for staining suspended cells with a Texas Red-X conjugated antibody for flow cytometric analysis.
Materials:
-
Cells in suspension (e.g., peripheral blood mononuclear cells, cultured cell lines)
-
Texas Red-X conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
(Optional) Fc receptor blocking solution (e.g., Fc Block)
-
(Optional) Viability dye
Workflow for Cell Surface Staining:
Caption: Workflow for cell surface staining with a Texas Red-X conjugated antibody.
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.
-
Perform a cell count and resuspend the cells in staining buffer to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
-
(Optional) Fc Receptor Blocking: If staining cells that express Fc receptors (e.g., B cells, monocytes), incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C to reduce non-specific antibody binding.[14]
-
Staining:
-
Add the predetermined optimal amount of Texas Red-X conjugated antibody to the cell suspension.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Decant the supernatant. Repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a laser capable of exciting Texas Red-X (e.g., 561 nm).
-
Data Analysis Considerations
When setting up a flow cytometry experiment with Texas Red-X, it is crucial to have proper controls:
-
Unstained Cells: To determine the level of autofluorescence.
-
Isotype Control: A non-specific antibody of the same isotype and concentration, conjugated with Texas Red-X, to assess background staining.
-
Single-Color Controls: For each fluorophore in a multicolor panel to set up compensation correctly.
Signaling Pathway Example
While Texas Red-X can be used to study a vast array of cellular processes, a common application is in immunophenotyping to identify and quantify different cell populations involved in an immune response. The following diagram illustrates a simplified logic for identifying a specific T-cell subset using a multicolor flow cytometry panel that includes a Texas Red-X conjugate.
Caption: A simplified gating strategy for identifying a target T-cell subset using a multicolor panel.
This diagram illustrates how data from a Texas Red-X channel would be integrated into a larger analysis workflow to pinpoint a specific cell population of interest. The "Target Subset" could be any cell surface or intracellular marker relevant to the signaling pathway or cellular state being investigated.
References
- 1. Texas Red-X, ortho succinimidyl ester *Single isomer* | AAT Bioquest [aatbio.com]
- 2. Texas Red-X, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]
- 3. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Invitrogen Texas Red -X, Succinimidyl Ester, mixed isomers 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. labinsights.nl [labinsights.nl]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. thermofisher.com [thermofisher.com]
- 9. Spectrum [Texas Red-X] | AAT Bioquest [aatbio.com]
- 10. abpbio.com [abpbio.com]
- 11. abcam.com [abcam.com]
- 12. doc.abcam.com [doc.abcam.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Protocol for Labeling Oligonucleotides with Texas Red-X: A Detailed Guide for Researchers
Abstract
This application note provides a comprehensive protocol for the covalent labeling of amine-modified oligonucleotides with Texas Red-X succinimidyl ester. Detailed methodologies for the labeling reaction, purification of the conjugate, and quality control are presented. This guide is intended for researchers, scientists, and drug development professionals engaged in applications requiring fluorescently labeled nucleic acids, such as fluorescence microscopy, flow cytometry, and in situ hybridization.
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology and diagnostics. Texas Red-X is a bright, red-fluorescent dye that offers excellent spectral properties for various applications.[1][2] Its succinimidyl ester derivative, Texas Red-X, SE, provides a stable and efficient means of covalently attaching the fluorophore to primary amine groups introduced into synthetic oligonucleotides.[1] This document outlines a robust protocol for the successful labeling and purification of Texas Red-X-conjugated oligonucleotides.
Texas Red-X Dye Characteristics:
| Property | Value |
| Excitation Maximum (nm) | ~595 |
| Emission Maximum (nm) | ~615 |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester |
| Target Functional Group | Primary amine |
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide (desalted or purified)
-
Texas Red-X, Succinimidyl Ester (lyophilized)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Nuclease-free water
-
Ethanol (B145695) (absolute and 70%)
-
3 M Sodium Acetate (B1210297)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Triethylammonium Acetate (TEAA) buffer (for HPLC)
Labeling Reaction
This protocol is optimized for labeling 100 µg of an amine-modified oligonucleotide.
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mg/mL. Ensure the oligonucleotide solution is free of any amine-containing buffers (e.g., Tris), which can compete with the labeling reaction.
-
Dye Preparation: Immediately before use, allow the vial of Texas Red-X, SE to warm to room temperature. Add the appropriate volume of anhydrous DMSO to create a 10 mg/mL stock solution. Vortex thoroughly to ensure complete dissolution.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with 0.1 M sodium bicarbonate buffer (pH 8.5) to a final volume that will accommodate the dye solution.
-
Add a 10-20 fold molar excess of the Texas Red-X, SE stock solution to the oligonucleotide solution.
-
Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
Purification of the Labeled Oligonucleotide
Purification is critical to remove unreacted dye and unlabeled oligonucleotides. High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.[3][4][5][6]
2.3.1. HPLC Purification
-
Sample Preparation: Following the incubation period, the reaction mixture can be directly loaded onto the HPLC column.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1 M TEAA in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 50% acetonitrile over 30 minutes is a good starting point. The hydrophobic nature of the Texas Red-X dye will cause the labeled oligonucleotide to elute later than the unlabeled oligonucleotide.
-
Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and ~595 nm (for Texas Red-X).
-
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 260 nm and 595 nm.
-
Post-Purification: Lyophilize the collected fractions to remove the mobile phase.
2.3.2. Alternative Purification: Ethanol Precipitation
For applications where high purity is not essential, ethanol precipitation can be used to remove the bulk of the unreacted dye.
-
Add 1/10th volume of 3 M sodium acetate to the labeling reaction mixture.
-
Add 3 volumes of ice-cold absolute ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the pellet in a suitable buffer (e.g., TE buffer).
Data Presentation
The choice of purification method significantly impacts the final purity and yield of the labeled oligonucleotide.
Table 1: Comparison of Purification Methods for Fluorescently Labeled Oligonucleotides
| Purification Method | Purity | Yield | Advantages | Disadvantages | Recommended For |
| HPLC | >85%[6] | 50-70%[3] | High purity, removes n-1 species and free dye effectively.[3][6] | Lower yield than desalting, requires specialized equipment. | Applications requiring high purity (e.g., cloning, mutagenesis, FISH).[3][4][6] |
| PAGE | >85%[4] | 20-50%[3] | Excellent for resolving long oligonucleotides and removing n-1 species.[3] | Lower yield, can damage some fluorescent dyes.[4] | Purification of long oligonucleotides where high purity is critical.[3] |
| Ethanol Precipitation | Lower | Variable | Quick and simple, removes the majority of free dye. | Does not effectively remove unlabeled oligonucleotides or n-1 species. | Applications where the presence of unlabeled oligos is not a major concern. |
| Desalting | Lowest | High | Removes salts and very short truncation products. | Does not remove n-1 species or free dye effectively. | Routine applications like PCR and sequencing.[3] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the labeling and purification of oligonucleotides with Texas Red-X.
Caption: Workflow for Texas Red-X oligonucleotide labeling.
Application Example: Fluorescence In Situ Hybridization (FISH)
Texas Red-X labeled oligonucleotides are commonly used as probes in FISH to detect specific DNA or RNA sequences within cells.
References
- 1. Texas Red Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 4. idtdna.com [idtdna.com]
- 5. labcluster.com [labcluster.com]
- 6. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
Purifying Texas Red-X Labeled Protein Conjugates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of protein conjugates labeled with Texas Red-X, a widely used red fluorescent dye. Proper purification is critical to remove unconjugated dye and potential protein aggregates, ensuring high-quality reagents for downstream applications such as immunofluorescence, flow cytometry, and in vivo imaging.
Introduction
Texas Red-X is a bright, red-fluorescent dye commonly used for labeling proteins and antibodies.[1] Its succinimidyl ester derivative (Texas Red-X, SE) reacts efficiently with primary amines on proteins to form stable covalent bonds.[2] The "X" in its name refers to a seven-atom spacer that minimizes interaction between the fluorophore and the protein, reducing the likelihood of quenching and preserving protein function.[3] Following the labeling reaction, a robust purification strategy is essential to obtain a conjugate with a high signal-to-noise ratio. This involves separating the labeled protein from unreacted dye, as well as any protein aggregates or fragments that may have formed during the process.
Key Purification Strategies
The choice of purification method depends on the specific protein, the scale of the preparation, and the required final purity. The most common techniques employed are size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and hydrophobic interaction chromatography (HIC).
Size-Exclusion Chromatography (SEC)
Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius (size and shape).[4][5] Porous beads packed in a column allow larger molecules, such as the protein conjugate, to pass through the interstitial space and elute first.[6] Smaller molecules, like the free Texas Red-X dye, enter the pores of the beads, extending their path and causing them to elute later.[6] This method is gentle, preserving the native structure and function of the protein, and is effective for removing unconjugated dye.[5]
Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge at a specific pH.[7] The charged protein conjugate binds to a column resin with the opposite charge.[8] Elution is typically achieved by increasing the salt concentration or changing the pH of the buffer, which disrupts the electrostatic interactions.[7] IEX is a high-resolution technique that can separate labeled from unlabeled protein and remove charged impurities. There are two main types of IEX: anion-exchange, which binds negatively charged proteins, and cation-exchange, which binds positively charged proteins.[9]
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[10] The addition of Texas Red-X, a hydrophobic molecule, to a protein increases its overall hydrophobicity. This property can be exploited for purification. Proteins in a high-salt buffer are loaded onto a column with a hydrophobic resin.[11] The salt promotes the interaction between the hydrophobic regions of the protein conjugate and the resin.[12] A decreasing salt gradient is then used to elute the bound molecules, with more hydrophobic species eluting later.[10] HIC is a powerful technique for separating proteins with subtle differences in hydrophobicity and can be effective in removing protein aggregates.[13]
Quantitative Data Summary
The following table summarizes typical performance metrics for each purification technique. Actual results will vary depending on the protein, degree of labeling, and specific experimental conditions.
| Purification Technique | Typical Protein Recovery | Purity (Removal of Free Dye) | Throughput | Key Advantages |
| Size-Exclusion Chromatography (SEC) | > 90% | Excellent (>99%) | Moderate | Gentle, preserves protein activity, effective for desalting.[5] |
| Ion-Exchange Chromatography (IEX) | 80-95% | Good to Excellent | High | High resolution, can separate by charge variants.[9] |
| Hydrophobic Interaction Chromatography (HIC) | 75-90% | Good to Excellent | High | Effective for aggregate removal, separates based on hydrophobicity.[13] |
Experimental Protocols
A. Texas Red-X Protein Labeling Protocol
This protocol is a general guideline for labeling proteins with Texas Red-X, succinimidyl ester.
Materials:
-
Purified protein (in amine-free buffer, e.g., PBS)
-
Texas Red-X, succinimidyl ester (SE)
-
Anhydrous dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate, pH 8.3-8.5
-
Reaction tubes
-
Stirring device
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., PBS).[2] If the buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against PBS.[2]
-
Adjust the protein concentration to 1-5 mg/mL.
-
Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to 8.3-8.5.[2]
-
-
Prepare the Dye Solution:
-
Allow the vial of Texas Red-X, SE to warm to room temperature.
-
Dissolve the Texas Red-X, SE in a small amount of anhydrous DMSO to create a 10 mg/mL stock solution.
-
-
Labeling Reaction:
-
While gently stirring, add the dissolved Texas Red-X, SE to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[14]
-
B. Purification Protocol: Size-Exclusion Chromatography (SEC)
Materials:
-
Labeled protein conjugate solution
-
SEC column (e.g., Sephadex G-25, Bio-Gel P-30)
-
Elution buffer (e.g., PBS, pH 7.4)
-
Fraction collector or collection tubes
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least 3-5 column volumes of elution buffer.
-
-
Sample Application:
-
Load the entire reaction mixture from the labeling step onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the equilibration buffer.
-
The red-colored, labeled protein conjugate will travel faster and elute first as a distinct band.[15]
-
The smaller, unconjugated Texas Red-X dye will move slower and elute as a separate, later band.
-
Collect fractions and monitor the absorbance at 280 nm (protein) and 595 nm (Texas Red-X).
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified conjugate (the first colored peak).
-
If necessary, concentrate the purified conjugate using an appropriate method (e.g., spin concentrator).
-
C. Purification Protocol: Ion-Exchange Chromatography (IEX)
Materials:
-
Labeled protein conjugate solution
-
IEX column (anion or cation exchange, depending on the protein's pI)
-
Binding buffer (low salt concentration)
-
Elution buffer (high salt concentration, e.g., 1 M NaCl in binding buffer)
-
Chromatography system
Procedure:
-
Column Equilibration:
-
Equilibrate the IEX column with binding buffer until the pH and conductivity are stable.[16]
-
-
Sample Preparation and Loading:
-
Desalt the labeling reaction mixture into the binding buffer using a desalting column or dialysis.
-
Load the desalted sample onto the equilibrated IEX column.
-
-
Wash:
-
Wash the column with binding buffer to remove any unbound material, including some of the free dye.
-
-
Elution:
-
Elute the bound conjugate using a linear gradient of increasing salt concentration (from binding buffer to elution buffer).[16]
-
The labeled protein will elute at a specific salt concentration. Unlabeled protein and over-labeled species may elute at slightly different salt concentrations.
-
Collect fractions and monitor the absorbance at 280 nm and 595 nm.
-
-
Pooling and Desalting:
-
Pool the fractions containing the purified conjugate.
-
Desalt the pooled fractions into the desired storage buffer.
-
Determination of Degree of Labeling (DOL)
The degree of labeling (DOL), or dye-to-protein ratio, is a critical quality attribute of the final conjugate. It can be determined using UV-Vis spectrophotometry.[17]
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 595 nm (A595).[2]
-
Calculate the protein concentration using the following formula:
Protein Concentration (M) = [A280 – (A595 × CF)] / ε_protein
-
Calculate the concentration of the dye using the following formula:
Dye Concentration (M) = A595 / ε_dye
-
ε_dye is the molar extinction coefficient of Texas Red-X at 595 nm (approximately 80,000 M⁻¹cm⁻¹).[2]
-
-
Calculate the DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
An optimal DOL is typically between 2 and 6 for antibodies, but this can vary depending on the protein and application.[19]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low DOL | - Inefficient labeling reaction (wrong pH, presence of amines).[2]- Insufficient amount of dye. | - Ensure protein buffer is amine-free and pH is 8.3-8.5.[2]- Increase the molar ratio of dye to protein. |
| High DOL (Over-labeling) | - Excessive amount of dye used.[2] | - Reduce the molar ratio of dye to protein in the labeling reaction. |
| Protein Aggregation | - Over-labeling can increase hydrophobicity and lead to aggregation.[2]- Harsh purification conditions. | - Optimize the DOL.[2]- Use gentle purification methods like SEC.[5] |
| Poor Separation of Free Dye | - Inappropriate column choice or running conditions. | - For SEC, ensure the column has the appropriate pore size to separate the protein from the small dye molecule.[6]- For IEX, ensure proper binding and elution conditions. |
Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Analytical Chromatography - fSEC | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 6. goldbio.com [goldbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ymc.eu [ymc.eu]
- 9. Protein Purification By Ion Exchange Chromatography - ProteoGenix [proteogenix.science]
- 10. Introduction to Hydrophobic Interaction Chromatography | Bio-Rad [bio-rad.com]
- 11. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. bio-works.com [bio-works.com]
- 13. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 14. researchgate.net [researchgate.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. sinobiological.com [sinobiological.com]
- 17. spectra.arizona.edu [spectra.arizona.edu]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
How to prevent precipitation during Texas Red-X conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to precipitation during Texas Red-X conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is Texas Red-X, and how does it differ from Texas Red?
Texas Red-X is a bright, red-fluorescent dye commonly used for labeling proteins and other biomolecules.[1][2] It is a derivative of sulforhodamine 101.[3][4] The "-X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group (succinimidyl ester).[1][5][6] This spacer is designed to reduce the interaction between the dye and the biomolecule it's attached to, which can help to decrease precipitation during conjugation and storage and often increases the fluorescence yield of the final conjugate.[3]
Q2: What are the primary causes of precipitation during Texas Red-X conjugation?
Precipitation during Texas Red-X conjugation can be attributed to several factors:
-
Hydrophobicity of the Dye: Texas Red-X, like many organic dyes, is inherently hydrophobic. Attaching multiple dye molecules to a protein can increase the overall hydrophobicity of the conjugate, leading to aggregation and precipitation.[7]
-
High Dye-to-Protein Ratio: Using an excessive amount of Texas Red-X relative to the protein can lead to over-labeling. This increases the likelihood of hydrophobic interactions and subsequent precipitation.[7][8]
-
Organic Solvents: Texas Red-X succinimidyl ester is typically dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous protein solution.[5][6][9][10][11] The introduction of these solvents can denature the protein, causing it to precipitate.[7][12]
-
Incorrect pH: The pH of the reaction buffer is critical. Proteins are least soluble at their isoelectric point (pI). The conjugation reaction is also pH-dependent, with optimal labeling typically occurring at a slightly alkaline pH.[3][13]
-
High Protein Concentration: Very high concentrations of the protein itself can sometimes lead to aggregation and precipitation, especially after modification with the dye.[7]
-
Purification Method: Dialysis, a common method for removing unconjugated dye, can sometimes promote precipitation of the conjugate, especially with non-sulfonated dyes.[12]
Troubleshooting Guides
Problem 1: I observed precipitation immediately after adding the dissolved Texas Red-X to my protein solution.
This issue is often related to the organic solvent used to dissolve the dye.
| Parameter | Recommendation | Rationale |
| Solvent Addition | Add the dissolved dye dropwise to the protein solution while gently stirring. | This prevents localized high concentrations of the organic solvent that can cause protein denaturation and precipitation.[7] |
| Solvent Concentration | Keep the final concentration of the organic solvent in the reaction mixture as low as possible (ideally <10% v/v). | Minimizing the organic solvent content reduces the risk of protein denaturation.[12] |
| Protein Solubility | Ensure your protein is stable and soluble in the chosen reaction buffer at the desired concentration before starting the conjugation. | A pre-existing instability of the protein can be exacerbated by the addition of the dye and solvent. |
Problem 2: My protein-dye conjugate precipitated during the conjugation reaction or overnight incubation.
This can be due to several factors, including the dye-to-protein ratio and reaction conditions.
| Parameter | Recommended Range | Rationale |
| Dye-to-Protein Molar Ratio | Start with a lower molar ratio (e.g., 2:1 to 5:1 for antibodies). For IgGs, optimal labeling is often achieved with 2-4 moles of dye per mole of antibody.[14] | A lower ratio minimizes over-labeling and the resulting increase in hydrophobicity.[7][8] |
| Reaction pH | Maintain a pH between 7.5 and 8.5 for succinimidyl ester reactions.[3] Some protocols suggest a broader range of 6.5 to 8.5.[13][15] | This pH range is a compromise between efficient amine labeling and maintaining protein stability.[3] |
| Reaction Buffer | Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or MOPS.[13][15] | Amine-containing buffers (like Tris) can compete with the protein for reaction with the dye. |
| Temperature | Perform the reaction at room temperature or 4°C. | Lower temperatures can sometimes help to maintain protein stability, although the reaction rate will be slower. |
Problem 3: Precipitation occurred after the purification step.
The choice of purification method can influence the solubility of the conjugate.
| Purification Method | Recommendation | Rationale |
| Dialysis | If precipitation occurs during dialysis, consider switching to gel filtration (desalting column).[12] | Gel filtration is a gentler method that rapidly separates the conjugate from free dye and can be less likely to induce precipitation.[12] |
| Storage Buffer | Store the purified conjugate in a buffer that ensures its stability, potentially with additives. | For final conjugate concentrations below 1 mg/mL, adding a stabilizing protein like bovine serum albumin (BSA) to 1-10 mg/mL can prevent precipitation and improve long-term stability.[14] |
Experimental Protocols
Protocol 1: General Texas Red-X Succinimidyl Ester Conjugation to a Protein
This protocol is a general guideline and may need to be optimized for your specific protein.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.[14]
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the protein for conjugation.
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio.
-
While gently stirring the protein solution, add the calculated volume of the dye stock solution dropwise.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column (gel filtration) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The first colored band to elute is typically the conjugate.
-
Protocol 2: Determining the Degree of Labeling (DOL)
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Texas Red-X (~595 nm, A595).
-
-
Calculation:
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A280 – (A595 × CF)] / ε_protein
-
Where CF is the correction factor for Texas Red-X at 280 nm (~0.18) and ε_protein is the molar extinction coefficient of the protein.
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A595 / ε_dye
-
Where ε_dye is the molar extinction coefficient of Texas Red-X at 595 nm (~80,000 M⁻¹cm⁻¹).
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Visualizations
Caption: A streamlined workflow for Texas Red-X protein conjugation.
Caption: Troubleshooting logic for precipitation in Texas Red-X conjugation.
References
- 1. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Texas Red-X, succinimidyl ester | CAS 199745-67-0 | AAT Bioquest | Biomol.com [biomol.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Dye-promoted precipitation of serum proteins. Mechanism and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abpbio.com [abpbio.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. abcam.com [abcam.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. doc.abcam.com [doc.abcam.com]
Troubleshooting background fluorescence in Texas Red-X staining
Welcome to the technical support center for Texas Red-X staining. This guide provides detailed troubleshooting advice and protocols to help you overcome challenges with background fluorescence and achieve high-quality imaging results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during immunofluorescence staining with Texas Red-X conjugates.
Q1: What are the primary sources of high background fluorescence in my Texas Red-X staining?
High background fluorescence can originate from several sources, broadly categorized as autofluorescence from the sample itself and non-specific binding of reagents.[1][2]
-
Autofluorescence: This is inherent fluorescence from biological structures within your sample.[3] Common sources include:
-
Extracellular matrix components: Collagen and elastin (B1584352) are major contributors, especially in connective tissues.[4][5]
-
Cellular components: Red blood cells (due to heme), NADH, riboflavins, and lysosomes can all autofluoresce.[5][6]
-
Lipofuscin: These are age-related pigment granules that accumulate in the lysosomes of post-mitotic cells like neurons and myocytes, fluorescing strongly across a broad spectrum.[4][6]
-
Fixation-induced fluorescence: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.[1][6] This effect can be more pronounced in the red spectrum.[6][7]
-
-
Non-Specific Staining: This occurs when antibodies or fluorescent dyes bind to unintended targets.
-
Antibody binding: The primary or secondary antibody may bind to proteins other than the intended antigen due to hydrophobic or ionic interactions.[2]
-
Secondary antibody cross-reactivity: The secondary antibody may cross-react with endogenous immunoglobulins present in the tissue.[8]
-
Excess antibody concentration: Using too much primary or secondary antibody can lead to a general increase in background signal.[2][9]
-
Dye precipitation: Aggregates of the fluorescent conjugate can settle on the sample, appearing as bright, non-specific speckles.[9]
-
Q2: My background signal is diffuse and seems to be everywhere. What is the likely cause and solution?
A diffuse, uniform background is often caused by issues with antibody binding or concentration.
-
Cause: The most common reasons are excessively high concentrations of the primary or secondary antibody, or inadequate blocking.[2][9] If the blocking step is insufficient, antibodies can bind non-specifically to various proteins throughout the tissue.[10]
-
Solution:
-
Optimize Antibody Concentration: Perform a titration experiment to determine the optimal dilution for both your primary and secondary antibodies. The goal is to find the concentration that provides the best signal-to-noise ratio.[11]
-
Improve Blocking: Ensure your blocking step is effective. A common method is to incubate the sample with normal serum from the same species as the secondary antibody was raised in.[8][12] For example, if you are using a goat anti-mouse secondary, use normal goat serum for blocking. Bovine Serum Albumin (BSA) is another widely used blocking agent.[10]
-
Increase Wash Steps: After antibody incubations, increase the number and duration of washes to more effectively remove unbound antibodies. Using a mild detergent like Tween-20 in the wash buffer can also help.[2][9]
-
Q3: I am observing bright, punctate (dot-like) or granular background fluorescence. What is this and how can I remove it?
This pattern is often due to either lipofuscin autofluorescence or aggregates of the fluorescent secondary antibody.
-
Cause 1: Lipofuscin: These are autofluorescent granules that accumulate with age in cells such as neurons and heart muscle.[6] They have a broad emission spectrum and can be mistaken for a specific signal.[6]
-
Solution 1: Quenching with Dyes: Treat tissues with a lipophilic dye that quenches lipofuscin autofluorescence.
-
Sudan Black B: Highly effective at quenching lipofuscin. However, it can introduce its own fluorescence in the far-red channel, which must be considered when planning multicolor experiments.[6][13]
-
TrueBlack®: Developed as an improvement on Sudan Black B, this quencher effectively reduces lipofuscin autofluorescence with minimal background fluorescence of its own.[4][13]
-
-
Cause 2: Antibody Aggregates: The secondary antibody conjugate may have formed aggregates.[9]
-
Solution 2: Centrifuge the Antibody: Before diluting, spin the vial of secondary antibody in a microcentrifuge for a few minutes to pellet any aggregates. Carefully pipette the supernatant for use, avoiding the pellet. Filtering the diluted antibody solution through a 0.2 µm filter can also be effective.[9]
Q4: How can I specifically reduce autofluorescence coming from my tissue sample itself?
Autofluorescence from endogenous molecules is a common challenge. Several strategies can be employed depending on the source.
-
For Red Blood Cell Autofluorescence: If possible, perfuse the animal with PBS prior to tissue fixation to remove red blood cells, which are a major source of autofluorescence due to their heme content.[1][6]
-
For Fixation-Induced Autofluorescence:
-
Minimize fixation time to the minimum required to preserve tissue structure.[6][7]
-
Consider using a non-aldehyde fixative, such as chilled methanol, for certain applications.[1][5]
-
Treat aldehyde-fixed sections with a quenching agent like sodium borohydride (B1222165) or glycine.[8][13] However, sodium borohydride can have variable effects and may even increase red blood cell autofluorescence in some cases.[6][13]
-
-
General Autofluorescence Quenching: Several commercial reagents and chemical treatments can reduce autofluorescence from multiple sources like collagen and elastin.[4][14]
-
TrueVIEW™: This reagent binds to components like collagen, elastin, and red blood cells to significantly lower their fluorescence. It is applied as a quick final step in the staining protocol.[14]
-
Photobleaching: Intentionally exposing the sample to the excitation light before imaging can sometimes "burn out" the autofluorescence. However, this risks photobleaching your specific Texas Red-X signal as well.[13]
-
Spectral Separation: Since autofluorescence is often strongest in the shorter wavelength channels (blue, green), choosing a far-red fluorophore can sometimes help.[13] However, some sources like lipofuscin have broad emission that extends into the red and far-red spectrum.[13]
-
Q5: My negative control, where I only apply the Texas Red-X secondary antibody, is showing high background. What does this mean?
This result points directly to a problem with the secondary antibody or the blocking/washing steps.
-
Cause: The secondary antibody is binding non-specifically to the tissue. This can happen if the blocking step is inadequate or if the secondary antibody has an affinity for certain proteins in your sample.[12] In mouse-on-mouse IHC, the anti-mouse secondary can bind to endogenous mouse IgG in the tissue.[8]
-
Troubleshooting Steps:
-
Review Blocking Protocol: The most critical step is to use a blocking serum from the same species as the host of the secondary antibody (e.g., goat serum for a goat anti-rabbit secondary).[8]
-
Check Antibody Specificity: Ensure your secondary antibody is highly cross-adsorbed to prevent binding to immunoglobulins from other species, including those that may be present in your sample.
-
Dilute the Secondary Antibody: The concentration of the secondary antibody may be too high. Try a more dilute solution.[11]
-
Include a Detergent: Adding a small amount of a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or Tween 20) to your antibody dilution and wash buffers can help reduce non-specific hydrophobic interactions.[10]
-
Q6: Are my microscope's filter sets optimal for Texas Red-X, and could they be contributing to background?
Using improper filter sets is a common cause of poor signal-to-noise, which can be perceived as high background.
-
Texas Red-X Spectral Profile: Texas Red-X has an excitation maximum around 595 nm and an emission maximum around 615 nm.[15]
-
Optimal Filter Set: A high-quality, hard-sputtered filter set designed specifically for Texas Red is crucial. A typical Texas Red filter set would have:
-
Problem with Incorrect Filters: If your emission filter allows light from shorter wavelengths to pass through (a "longpass" filter with a low cut-off), you may be detecting autofluorescence from the green and yellow parts of the spectrum, which is often much stronger than the specific Texas Red-X signal. Using a narrow bandpass emission filter is key to isolating the desired signal and blocking out-of-channel fluorescence.[16]
Data Presentation
Comparison of Common Autofluorescence Quenching Methods
| Quenching Method | Primary Target | Mechanism | Advantages | Disadvantages |
| Sudan Black B | Lipofuscin[4][6] | Lipophilic dye that masks fluorescence[13] | Highly effective for lipofuscin[13] | Can introduce its own fluorescence in the red/far-red channels; must be prepared in ethanol[6][13] |
| TrueBlack® | Lipofuscin[4] | Dye-based quencher | An improvement on Sudan Black B with less background fluorescence[13] | Commercial reagent |
| TrueVIEW™ | Collagen, Elastin, Red Blood Cells[4][14] | Binds electrostatically to tissue components[14] | Simple, quick (2-minute) step; compatible with many fluorophores[14] | May cause a modest loss of specific signal; commercial reagent[14] |
| Sodium Borohydride | Aldehyde fixative-induced fluorescence[6] | Reduces Schiff bases formed by aldehydes[5] | Can reduce fixation-induced background[6] | Effects can be variable; may damage some epitopes; can increase red blood cell autofluorescence[6][13] |
| Ammonia/CuSO4 | General/Heme | Chemical quenching | May reduce some types of autofluorescence[6][17] | Can increase autofluorescence in some channels (e.g., Texas Red) and damage tissue[6][17] |
Experimental Protocols
Protocol 1: Standard Immunohistochemistry (IHC) / Immunocytochemistry (ICC) Protocol
This protocol provides a general workflow. Bolded steps indicate critical points for reducing background.
-
Sample Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections or fix cultured cells (e.g., with 4% PFA for 15 minutes).
-
Antigen Retrieval (for FFPE): If required, perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer pH 6.0).
-
Permeabilization (for intracellular targets): Incubate samples in a buffer containing a detergent like 0.1-0.5% Triton X-100 for 10-20 minutes.[12][18]
-
Autofluorescence Quenching (Optional but Recommended):
-
If lipofuscin is expected, proceed with Protocol 2 (Sudan Black B).
-
For other sources of autofluorescence, consider treatment with a commercial quencher like TrueVIEW™ following the manufacturer's instructions.[14]
-
-
Blocking Non-Specific Binding:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the same blocking buffer used in the previous step.
-
Incubate samples (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
-
Washing:
-
Wash the samples 3-4 times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween 20).[9] Thorough washing is critical.
-
-
Secondary Antibody Incubation:
-
Dilute the Texas Red-X conjugated secondary antibody in the blocking buffer. Ensure the antibody has been centrifuged to remove aggregates.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Repeat the washing step (Step 7) to remove all unbound secondary antibody.
-
-
Counterstaining & Mounting:
-
If desired, counterstain nuclei with a blue-fluorescent dye like DAPI.
-
Mount the coverslip using an antifade mounting medium to preserve the fluorescence signal.[20]
-
-
Imaging:
-
Use the appropriate filter set for Texas Red-X (Excitation: ~560 nm, Emission: ~620 nm).[16]
-
Protocol 2: Sudan Black B Treatment for Lipofuscin Quenching
This step should be performed after rehydration and before the blocking step.
-
Prepare a 0.3% Sudan Black B solution in 70% ethanol (B145695).[4]
-
Stir the solution overnight on a shaker in the dark.[4]
-
The next day, filter the solution to remove any undissolved particles.[4]
-
After rehydrating your tissue sections, incubate them in the Sudan Black B solution for 10-15 minutes at room temperature.[4]
-
Briefly rinse the sections in 70% ethanol to remove excess dye.
-
Wash thoroughly with PBS.
-
Proceed with the standard blocking and antibody incubation steps (Protocol 1, Step 5 onwards). Note: Avoid using detergents in subsequent washes as this can wash the Sudan Black B away.[4]
Visualizations
References
- 1. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Autofluorescence Quenching | Visikol [visikol.com]
- 5. Autofluorescence [jacksonimmuno.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 8. Blocking in IHC | Abcam [abcam.com]
- 9. youtube.com [youtube.com]
- 10. IHC Blocking | Proteintech Group [ptglab.com]
- 11. biotium.com [biotium.com]
- 12. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 13. biotium.com [biotium.com]
- 14. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 15. labinsights.nl [labinsights.nl]
- 16. edmundoptics.com [edmundoptics.com]
- 17. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 20. The relative photobleaching rates of fluorescein and Texas Red® fluorophores with buffer alone or after treatment with the ProLong® antifade reagent. | Thermo Fisher Scientific - US [thermofisher.com]
Effect of pH on Texas Red-X succinimidyl ester reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Texas Red-X succinimidyl ester for bioconjugation. This guide addresses common issues related to reaction pH and provides detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Texas Red-X succinimidyl ester labeling?
A1: Texas Red-X succinimidyl ester (SE) reacts with primary aliphatic amines (–NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, through nucleophilic acyl substitution. This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS).[][2]
Q2: What is the optimal pH for labeling with Texas Red-X succinimidyl ester?
A2: The optimal pH range for reactions with succinimidyl esters is typically between 7.2 and 8.5.[][2] A pH of 8.3-8.5 is often recommended as the ideal balance for efficient conjugation.[3][4][5]
Q3: How does pH affect the reactivity of the target molecule's amine groups?
A3: The reactivity of primary amines is highly dependent on pH. Below their pKa (around 10.5 for lysine), amine groups are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive with the succinimidyl ester.[6] As the pH increases towards the optimal range, more amine groups become deprotonated (–NH₂) and available for reaction.
Q4: What happens if the pH is too high?
A4: At pH levels above the optimal range, the rate of hydrolysis of the succinimidyl ester increases significantly.[4][5][6] In this competing reaction, water molecules attack the ester, rendering it inactive and unable to conjugate to the target molecule. This leads to a reduced labeling efficiency.
Q5: Can Texas Red-X succinimidyl ester react with other amino acid residues?
A5: While highly selective for primary amines, side reactions can occur with other nucleophilic amino acid side chains, such as serine, threonine, and tyrosine, particularly at higher NHS ester concentrations or when primary amines are not readily accessible.[2]
Data Presentation
The efficiency of a labeling reaction with Texas Red-X succinimidyl ester is a balance between amine reactivity and ester stability. The following tables summarize the impact of pH on these two competing factors.
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates the hydrolytic stability of the succinimidyl ester at various pH levels.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 25 | 4-5 hours |
| 8.0 | 25 | 1 hour |
| 8.6 | 25 | 10 minutes |
| 9.0 | Room Temp | ~10 minutes |
(Data compiled from multiple sources providing information on general NHS ester stability.)[7][8]
Table 2: Comparison of Amidation and Hydrolysis Rates
This table demonstrates the pH-dependent rates of the desired labeling reaction (amidation) versus the competing hydrolysis of the succinimidyl ester.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
(Data adapted from a study on porphyrin-NHS esters, illustrating the general kinetic principles.)[9]
Experimental Protocols
Detailed Protocol for Protein Labeling with Texas Red-X Succinimidyl Ester
This protocol provides a general guideline for the conjugation of Texas Red-X succinimidyl ester to a typical protein, such as an antibody.
Materials:
-
Protein of interest
-
Texas Red-X, succinimidyl ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5. Ensure the buffer is free of primary amines (e.g., Tris).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be dialyzed against the Reaction Buffer.
-
Prepare the Dye Stock Solution: Immediately before use, allow the vial of Texas Red-X succinimidyl ester to warm to room temperature. Dissolve the dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the dissolved Texas Red-X succinimidyl ester. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute will be the labeled protein.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | Incorrect pH: The reaction buffer pH is too low, leading to protonated, unreactive amines. | Verify the pH of the reaction buffer is between 7.2 and 8.5. An optimal pH of 8.3 is recommended. |
| Hydrolyzed Dye: The Texas Red-X succinimidyl ester has been inactivated by moisture. | Prepare the dye stock solution immediately before use with anhydrous DMSO or DMF. Store the lyophilized dye under dessicated conditions. | |
| Presence of Competing Amines: The protein solution or buffer contains primary amines (e.g., Tris, glycine). | Dialyze the protein against an amine-free buffer like PBS, and use a recommended reaction buffer such as sodium bicarbonate or phosphate. | |
| Low Labeling Efficiency | pH is too high: The rate of hydrolysis is outcompeting the labeling reaction. | Lower the pH to within the optimal 8.3-8.5 range. |
| Low Protein Concentration: Dilute protein concentrations can favor hydrolysis over the bimolecular labeling reaction. | Increase the protein concentration to 1-10 mg/mL. | |
| Protein Precipitation | High Degree of Labeling: Excessive modification of the protein can alter its solubility. | Reduce the molar excess of the Texas Red-X succinimidyl ester in the reaction. |
| Organic Solvent: The concentration of DMSO or DMF in the final reaction mixture is too high. | Keep the volume of the dye stock solution added to a minimum, typically no more than 10% of the total reaction volume. |
Visualizations
References
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. nanocomposix.com [nanocomposix.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Texas Red-X Labeled Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of Texas Red-X labeled antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Texas Red-X labeled antibodies?
For optimal stability, it is recommended to store Texas Red-X labeled antibodies at 4°C for short-term use and in aliquots at -20°C or -80°C for long-term storage.[1][2][3] It is crucial to avoid repeated freeze-thaw cycles, which can degrade the antibody and reduce its effectiveness.[1][2][3] When storing at -20°C, using a non-frost-free freezer is advisable to prevent temperature fluctuations.[2][3] For conjugates in 50% glycerol, storage at -20°C can maintain stability for up to two years.[4] Always protect the antibody from light by storing it in a dark vial or wrapping the vial in foil.[1][2]
Q2: What is the expected shelf life of a Texas Red-X labeled antibody?
The shelf life of a Texas Red-X labeled antibody is dependent on the storage conditions and the stability of the antibody itself. When stored correctly at 4°C, a new conjugate can be stable for 12-18 months.[4] For longer-term storage at -20°C in 50% glycerol, the conjugate can remain stable for several years.[4] Lyophilized (freeze-dried) antibodies can be stable for 3-5 years when stored at -20°C or below.[2] However, the antibody is often the least stable component of the conjugate, so it is important to check the datasheet for the specific antibody's storage recommendations.[4]
Q3: What buffers are compatible with Texas Red-X labeled antibodies for storage and conjugation?
For storage, phosphate-buffered saline (PBS) at a pH of 7.2 is commonly used.[1] For the conjugation process, it is ideal to use an amine-free buffer such as MES, MOPS, HEPES, or PBS, with a pH range of 6.5 to 8.5.[5][6] Buffers containing primary amines (e.g., Tris or glycine) should be avoided during conjugation as they can react with the succinimidyl ester of the Texas Red-X dye, reducing labeling efficiency.[1][5] However, modest concentrations of Tris buffer (up to 20mM) are tolerated in some protocols.[5]
Q4: What is the photostability of Texas Red-X?
Texas Red-X is known for its good photostability, making it a reliable choice for long-term imaging experiments.[7][8][9] It is more photostable than its predecessor, Texas Red sulfonyl chloride.[10] However, like all fluorophores, it is susceptible to photobleaching with prolonged exposure to intense light. To minimize photobleaching, it is recommended to use an antifade mounting medium for microscopy and to protect samples from light whenever possible.[9][]
Quantitative Data Summary
The following tables summarize key quantitative data related to the storage and stability of Texas Red-X labeled antibodies.
Table 1: Recommended Storage Conditions and Expected Shelf Life
| Storage Condition | Temperature | Duration | Expected Stability | Key Considerations |
| Short-term | 4°C | Days to Weeks | 12-18 months for new conjugates[4] | Protect from light.[1] |
| Long-term | -20°C | Months to Years | Stable for several years with 50% glycerol[4] | Aliquot to avoid freeze-thaw cycles. Use a non-frost-free freezer.[2][3] |
| Long-term | -80°C | Months to Years | Generally recommended for long-term preservation. | Aliquot to avoid freeze-thaw cycles. |
| Lyophilized | -20°C or below | 3-5 years | Reconstitute shortly before use. | Store in a desiccator. |
Table 2: Buffer Compatibility for Conjugation and Storage
| Buffer Component | Compatibility for Conjugation | Compatibility for Storage | Concentration Limits | Rationale/Notes |
| PBS, HEPES, MES, MOPS | Recommended | Recommended | 10-50mM for conjugation[5][6] | Amine-free buffers are ideal for efficient labeling. |
| Tris | Tolerated at low concentrations | Generally compatible | ≤ 20mM for conjugation[5] | Higher concentrations can interfere with the labeling reaction. |
| Glycine, Ethanolamine | Incompatible | Generally compatible | Avoid for conjugation | Primary amines react with the NHS ester of the dye.[5] |
| Sodium Azide | Tolerated | Recommended | 0.02% - 0.1%[5][6] | Acts as a preservative to prevent microbial growth. |
| BSA | Tolerated at low concentrations | Recommended | 0.1% - 0.5% for conjugation[5][6] | Acts as a stabilizer. High concentrations can interfere with conjugation. |
| Glycerol | Tolerated | Recommended for -20°C storage | Up to 50%[5][6] | Acts as a cryoprotectant to prevent ice crystal formation.[2] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments using Texas Red-X labeled antibodies.
Issue 1: No or Weak Fluorescent Signal
Possible Causes:
-
Antibody Degradation: Improper storage or repeated freeze-thaw cycles can damage the antibody.[2][3]
-
Low Antibody Concentration: The antibody may be too dilute for effective detection.
-
Inefficient Labeling: The conjugation of Texas Red-X to the antibody may have been unsuccessful.
-
Photobleaching: Excessive exposure to light during the experiment can quench the fluorescent signal.[]
-
Incorrect Filter/Laser Settings: The microscope or flow cytometer may not be set to the optimal excitation and emission wavelengths for Texas Red-X (Excitation: ~595 nm, Emission: ~615 nm).[5][12]
-
Antigen Unavailability: The target antigen may not be present or may be masked in the sample.
Troubleshooting Workflow:
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Antibody Storage and Antibody Shelf Life [labome.com]
- 3. Antibodies Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Lightning-Link (R) Rapid Texas Red Antibody Labeling Kit (315-0030): Novus Biologicals [novusbio.com]
- 5. abcam.com [abcam.com]
- 6. doc.abcam.com [doc.abcam.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Texas Red-X Phalloidin | ISB Server Wahoo [wahoo.cns.umass.edu]
- 9. lifetein.com [lifetein.com]
- 10. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Texas Red - Wikipedia [en.wikipedia.org]
Technical Support Center: Texas Red-X Labeling Reactions
Welcome to the technical support center for Texas Red-X labeling reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing their labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical principle behind Texas Red-X labeling?
Texas Red-X, succinimidyl ester (SE), utilizes N-hydroxysuccinimide (NHS) ester chemistry to label proteins and other biomolecules.[1] The NHS ester reacts with primary amines (-NH₂), such as the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues, to form a stable amide bond.[2] The "X" in Texas Red-X refers to a seven-atom spacer arm that separates the fluorophore from the NHS ester group. This spacer helps to minimize potential steric hindrance and quenching effects upon conjugation to a biomolecule, often resulting in brighter conjugates.[3]
Q2: What is the optimal pH for Texas Red-X labeling reactions?
The reaction between an NHS ester and a primary amine is highly dependent on pH. The optimal pH range for this reaction is typically between 7.2 and 8.5.[4] A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5.[5] Below this pH range, the primary amines are more likely to be protonated (-NH₃⁺), rendering them unreactive.[4] Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction.[5]
Q3: Which buffers should be avoided in the labeling reaction?
It is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[6] These buffers will compete with the primary amines on the target protein for reaction with the Texas Red-X, leading to significantly reduced labeling efficiency.[6] If your protein is in an amine-containing buffer, it should be dialyzed against an amine-free buffer like PBS before starting the labeling reaction.
Q4: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is the average number of fluorophore molecules conjugated to a single protein molecule.[7] Determining the DOL is critical for ensuring experimental reproducibility and optimal fluorescence. A low DOL may result in a weak signal, while an excessively high DOL can lead to fluorescence self-quenching and potentially alter the protein's biological activity or cause aggregation.[7][8] For most antibody applications, a DOL in the range of 2-10 is considered optimal.[7]
Q5: How do I calculate the Degree of Labeling (DOL)?
The DOL can be determined spectrophotometrically after removing all unconjugated dye. You will need to measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of Texas Red-X (~595 nm). The following formula can be used for an IgG antibody:
Protein Concentration (M) = [A₂₈₀ - (A₅₉₅ × 0.18)] / 203,000
Degree of Labeling (DOL) = A₅₉₅ / (80,000 × Protein Concentration (M))
Where:
-
0.18 is the correction factor for the absorbance of Texas Red-X at 280 nm.
-
203,000 M⁻¹cm⁻¹ is the molar extinction coefficient of a typical IgG at 280 nm.
-
80,000 M⁻¹cm⁻¹ is the approximate molar extinction coefficient of Texas Red-X at 595 nm.
Troubleshooting Guide
This section addresses common problems encountered during Texas Red-X labeling experiments.
Issue 1: Low or No Fluorescence Signal
A weak or absent fluorescent signal can be frustrating. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Under-labeling (Low DOL) | Increase the molar ratio of Texas Red-X to your protein. Ensure the reaction pH is optimal (8.3-8.5).[9] Extend the reaction time or perform the reaction at room temperature instead of 4°C.[10] |
| Presence of Competing Amines | Ensure your protein buffer is free of primary amines like Tris or glycine. If necessary, perform buffer exchange via dialysis or a desalting column before labeling.[6] |
| Hydrolyzed Texas Red-X Reagent | Texas Red-X succinimidyl ester is moisture-sensitive.[10] Always allow the reagent to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[10] |
| Low Protein Concentration | For efficient labeling, a protein concentration of 2-10 mg/mL is recommended.[9] If your protein solution is too dilute, consider concentrating it before labeling. |
| Fluorescence Quenching | Over-labeling can lead to self-quenching of the fluorophores.[8] Determine the DOL and if it is too high, reduce the molar ratio of dye to protein in subsequent reactions. The fluorophore may also be quenched by its microenvironment on the protein, such as proximity to aromatic amino acids.[8] |
Issue 2: Protein Precipitation During or After Labeling
Protein aggregation can occur during the labeling process. Here are some common causes and how to address them.
| Potential Cause | Recommended Solution |
| High Degree of Labeling | Excessive labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation.[8] Reduce the molar excess of Texas Red-X in the reaction. |
| Organic Solvent Concentration | The final concentration of the organic solvent (DMSO or DMF) used to dissolve the Texas Red-X should be kept low (typically <10%) to avoid denaturing the protein.[9] Add the dye stock solution to the protein solution slowly while gently vortexing.[9] |
| Inherent Protein Instability | Some proteins are inherently less stable under the labeling conditions. Perform the labeling reaction at a lower temperature (e.g., 4°C) to minimize the risk of denaturation and aggregation.[9] |
Issue 3: Altered Protein Activity or Binding
Labeling can sometimes affect the biological function of the protein.
| Potential Cause | Recommended Solution |
| Labeling of Critical Residues | Primary amines in the active site or binding interface of your protein may have been labeled, leading to a loss of function.[8] |
| Steric Hindrance | The attached fluorophore may sterically hinder the protein's interaction with its binding partners. |
| High Degree of Labeling | Over-labeling increases the likelihood of modifying critical residues and causing conformational changes. Aim for a lower DOL by reducing the dye-to-protein molar ratio.[8] |
Quenching Strategies for Texas Red-X Labeling Reactions
Quenching the labeling reaction is a critical step to stop the conjugation process and ensure that any unreacted Texas Red-X does not label other molecules in downstream applications. This is achieved by adding a quenching reagent that contains a primary amine to react with the excess NHS ester.
Recommended Quenching Reagents
The following table summarizes common quenching reagents and their recommended usage.
| Quenching Reagent | Stock Solution | Final Concentration | Incubation Time & Temperature | Remarks |
| Tris-HCl | 1 M, pH 8.0 | 50-100 mM | 15-30 minutes at room temperature | A very common and effective quenching reagent.[11] |
| Glycine | 1 M | 50-100 mM | 15-30 minutes at room temperature | Another widely used and effective quenching reagent.[11] |
| Hydroxylamine | 1.5 M, pH 8.5 | 10-50 mM | 1 hour at room temperature | Can also be used to cleave any unstable ester bonds that may have formed as side reactions with serine, threonine, or tyrosine residues.[4][12] |
| Ethanolamine | 1 M | 50-100 mM | 15-30 minutes at room temperature | An effective quenching reagent, though less commonly cited than Tris or glycine for this specific application. |
Detailed Quenching Protocols
Protocol 1: Quenching with Tris-HCl
-
Following the desired labeling incubation period, add 1 M Tris-HCl, pH 8.0 to the reaction mixture to achieve a final concentration of 50-100 mM. For example, add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction.
-
Mix gently by vortexing.
-
Incubate for 15-30 minutes at room temperature.[11]
-
Proceed to the purification step to remove the quenched dye and other reaction byproducts.
Protocol 2: Quenching with Glycine
-
After the labeling reaction, add 1 M glycine to the reaction mixture to a final concentration of 50-100 mM. For a 100 µL reaction, this would be 5-10 µL of 1 M glycine.
-
Mix the solution gently.
-
Incubate for 15-30 minutes at room temperature.[11]
-
Continue to the purification of the labeled protein.
Experimental Protocols
General Protocol for Texas Red-X Protein Labeling
This protocol is a general guideline and may require optimization for your specific protein.
-
Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate) at a concentration of 2-10 mg/mL.[9]
-
Adjust pH: Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate.
-
Prepare Texas Red-X Solution: Immediately before use, dissolve the Texas Red-X succinimidyl ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]
-
Labeling Reaction: Add the dissolved Texas Red-X to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[10]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[11]
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[10]
Protocol for Determining the Degree of Labeling (DOL)
-
Purify the Conjugate: It is essential to remove all non-conjugated Texas Red-X dye from the labeled protein. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or extensive dialysis.[9]
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀).
-
Measure the absorbance at the maximum absorbance wavelength for Texas Red-X, which is approximately 595 nm (A₅₉₅).
-
-
Calculate DOL: Use the formulas provided in the FAQ section to calculate the protein concentration and the DOL.
Visualizations
Chemical Reaction Pathway
Caption: Texas Red-X labeling and quenching chemical pathway.
Experimental Workflow
Caption: General experimental workflow for Texas Red-X protein labeling.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Texas Red-X, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding non-specific binding of Texas Red-X conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of Texas Red-X conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of Texas Red-X conjugates?
Q2: What are the common causes of non-specific binding with Texas Red-X conjugates?
A2: Several factors can contribute to non-specific binding, including:
-
Inadequate Blocking: Insufficient blocking of reactive sites in the sample can leave them open for non-specific attachment of the conjugate.[1][2]
-
High Antibody Concentration: Using a concentration of the Texas Red-X conjugate that is too high can increase the likelihood of it binding to low-affinity, non-target sites.[3][4]
-
Hydrophobic Interactions: The fluorescent dye itself can sometimes participate in non-specific hydrophobic interactions with cellular components.[5]
-
Electrostatic Interactions: Charged molecules in the sample can non-specifically attract the charged conjugate.
-
Autofluorescence: Tissues and cells can have endogenous molecules that fluoresce at similar wavelengths to Texas Red, which can be mistaken for non-specific binding.[6][7]
-
Issues with the Conjugate: Aggregation or instability of the Texas Red-X conjugate can lead to non-specific staining.[8]
Q3: How can I reduce autofluorescence when using Texas Red-X conjugates?
A3: Autofluorescence can be a significant source of background noise. Here are some strategies to minimize it:
-
Use a Quenching Agent: Commercially available reagents like Sudan Black B or TrueBlack™ can effectively quench autofluorescence from sources like lipofuscin.[6][9]
-
Spectral Separation: Choose fluorophores with emission spectra that are well-separated from the autofluorescence spectrum of your sample.[7]
-
Proper Fixation: Aldehyde-based fixatives like formalin can induce autofluorescence.[6] Consider using an alternative fixative like methanol (B129727) or ethanol, or minimizing fixation time.[10]
-
Perfusion: When working with tissues, perfusing with PBS before fixation can help remove red blood cells, which are a source of autofluorescence.[6][7]
Q4: What is the optimal storage condition for Texas Red-X conjugates?
A4: For long-term stability, it is generally recommended to store Texas Red-X conjugates at 4°C and protected from light.[11] For specific storage recommendations, always refer to the manufacturer's datasheet. Some conjugates may benefit from the addition of a preservative for long-term storage.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered with Texas Red-X conjugates.
Issue 1: High Background Staining
High background staining can obscure the specific signal and make data interpretation difficult.
Caption: Troubleshooting workflow for high background staining.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the incubation time with the blocking buffer (e.g., 1-2 hours at room temperature).[12] Consider changing the blocking agent. Normal serum from the species of the secondary antibody is often effective.[13] |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[3][4][14] |
| Inadequate Washing | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[2] |
| Secondary Antibody Cross-Reactivity | Run a control with only the secondary antibody to check for non-specific binding.[2] Use a secondary antibody that has been pre-adsorbed against the species of your sample.[2] |
| Hydrophobic Interactions | Include a non-ionic detergent like Triton X-100 or Tween 20 in your blocking and wash buffers to reduce non-specific hydrophobic binding. |
| Sample Drying | Ensure the sample remains hydrated throughout the staining procedure, as drying can cause non-specific antibody binding.[2] |
Issue 2: Weak or No Signal
A faint or absent signal can be equally problematic.
Caption: Troubleshooting workflow for weak or no signal.
| Possible Cause | Recommended Solution |
| Low Antibody Concentration | Increase the concentration of the primary and/or secondary antibody. Perform a titration to find the optimal concentration. |
| Inactive Antibody/Conjugate | Ensure the antibody and conjugate have been stored correctly and have not expired.[15] If you conjugated the antibody yourself, verify the conjugation efficiency. |
| Suboptimal Incubation Time/Temperature | Increase the incubation time for the primary and/or secondary antibody.[12] Some antibodies perform better with overnight incubation at 4°C.[12] |
| Poor Antigen Accessibility | Optimize fixation and permeabilization steps. Insufficient permeabilization can prevent the antibody from reaching its target. For formalin-fixed paraffin-embedded tissues, ensure adequate antigen retrieval has been performed.[16] |
| Incorrect Secondary Antibody | Confirm that the secondary antibody is specific for the host species of the primary antibody.[15] |
| Photobleaching | Minimize exposure of the fluorescently labeled sample to light. Use an anti-fade mounting medium. |
Data Presentation
Table 1: Common Blocking Agents for Immunofluorescence
| Blocking Agent | Typical Concentration | Notes |
| Normal Serum | 5-10% in PBS-T | Serum should be from the same species as the secondary antibody host.[13] |
| Bovine Serum Albumin (BSA) | 1-5% in PBS-T | A common and effective general protein blocker. |
| Non-fat Dry Milk | 1-5% in PBS-T | Cost-effective, but not recommended for detecting phosphorylated proteins. |
| Commercial Blocking Buffers | Varies by manufacturer | Often contain a mixture of proteins and stabilizers for optimized performance. |
Table 2: Recommended Antibody Concentration Ranges for Conjugation
| Parameter | Recommended Range | Reference |
| Antibody Concentration for Labeling | 1-4 mg/mL | [11] |
| Molar Ratio (Antibody:Conjugate) | 1:4 to 1:1 |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining Protocol to Minimize Non-Specific Binding
-
Sample Preparation:
-
Prepare cells or tissue sections on slides.
-
Fix the samples using an appropriate method (e.g., 4% paraformaldehyde for 15 minutes at room temperature).
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1-2 hours at room temperature in a humidified chamber.[12]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration (determined by titration).
-
Incubate overnight at 4°C in a humidified chamber.[12]
-
-
Washing:
-
Wash three times with PBS containing 0.1% Triton X-100 for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Texas Red-X conjugated secondary antibody in the blocking buffer to its optimal concentration.
-
Incubate for 1-2 hours at room temperature in the dark in a humidified chamber.
-
-
Washing:
-
Wash three times with PBS containing 0.1% Triton X-100 for 10 minutes each in the dark.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslip using an anti-fade mounting medium.
-
Seal the edges with nail polish.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filter set for Texas Red (Excitation/Emission: ~595/615 nm).[11]
-
Protocol 2: Dot Blot Assay for Antibody Concentration Optimization
This protocol provides a quick method to determine the optimal antibody concentration without performing multiple full immunofluorescence experiments.[14]
-
Sample Preparation:
-
Prepare a serial dilution of your protein lysate or purified antigen.
-
-
Membrane Application:
-
Cut a nitrocellulose membrane into small strips.
-
Spot 1-2 µL of each antigen dilution onto the membrane and let it air dry.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBS-T for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Prepare different dilutions of your primary antibody.
-
Incubate each strip with a different antibody dilution for 1 hour at room temperature.
-
-
Washing:
-
Wash the strips three times with TBS-T for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate all strips with the Texas Red-X conjugated secondary antibody at a constant, recommended dilution for 1 hour at room temperature.
-
-
Washing:
-
Wash the strips three times with TBS-T for 5 minutes each.
-
-
Detection:
-
Visualize the fluorescent signal on the membrane using an appropriate imaging system. The optimal primary antibody concentration will be the one that gives a strong signal with the lowest antigen concentration and minimal background on the negative control spots.
-
References
- 1. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 2. High background in immunohistochemistry | Abcam [abcam.com]
- 3. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. sysy-histosure.com [sysy-histosure.com]
- 5. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. doc.abcam.com [doc.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 14. bosterbio.com [bosterbio.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. aacrjournals.org [aacrjournals.org]
Impact of amine-containing buffers on Texas Red-X labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of amine-containing buffers on Texas Red-X labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for Texas Red-X labeling?
For optimal labeling efficiency, it is crucial to use a buffer that is free of primary amines.[1][2] Recommended buffers include 0.1 M sodium bicarbonate, phosphate-buffered saline (PBS), or borate (B1201080) buffer.[1][3][4] The optimal pH for the reaction is between 7.2 and 8.5, with a pH of 8.3-8.5 often yielding the best results.[1][4]
Q2: Why should I avoid using buffers containing primary amines like Tris or glycine (B1666218)?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the primary amines on your target protein for the Texas Red-X NHS ester.[1] This competition significantly reduces the labeling efficiency of the target protein and can lead to the formation of undesired byproducts.[1][5] While some protocols mention that Tris can be used, it is generally not recommended as it can still interfere with the labeling reaction.[4]
Q3: What should I do if my protein is in a buffer containing Tris?
If your protein is in an incompatible buffer like Tris or glycine, you must perform a buffer exchange before starting the labeling reaction.[3] This can be achieved through methods such as dialysis, gel filtration, or using spin columns to exchange the buffer to an amine-free alternative like PBS.[3]
Q4: My Texas Red-X NHS ester is not dissolving well in my aqueous buffer. What can I do?
Texas Red-X NHS ester, like many other NHS esters, can have low solubility in aqueous solutions.[2][6] To overcome this, you can first dissolve the Texas Red-X NHS ester in a small amount of an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your protein solution in the reaction buffer.[1][4][6] It is important to use high-quality, amine-free DMF.[4]
Q5: At what temperature and for how long should I perform the labeling reaction?
Texas Red-X labeling reactions are typically carried out at room temperature for 1 to 2 hours.[6] Alternatively, the reaction can be performed at 4°C overnight, which can be beneficial for sensitive proteins and to minimize hydrolysis of the NHS ester.[1]
Troubleshooting Guide
Low Labeling Efficiency
| Potential Cause | Recommended Solution | Explanation |
| Presence of Amine-Containing Buffers | Perform a buffer exchange to an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate).[3] | Primary amines in buffers like Tris and glycine compete with the target protein for the Texas Red-X NHS ester, reducing labeling efficiency.[1][5] |
| Incorrect pH of Reaction Buffer | Adjust the pH of your reaction buffer to the optimal range of 7.2-8.5.[1][4] | At a pH below 7, the primary amines on the protein are protonated and less reactive. Above pH 8.5, the hydrolysis of the Texas Red-X NHS ester increases significantly, reducing its availability to label the protein.[4] |
| Hydrolysis of Texas Red-X NHS Ester | Prepare the Texas Red-X NHS ester solution immediately before use. Consider performing the reaction at 4°C.[1][2] | NHS esters are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH and temperature.[1] |
| Low Protein Concentration | Concentrate your protein to at least 1-2 mg/mL.[2][6] | In dilute protein solutions, the competing hydrolysis reaction is more likely to occur. Increasing the protein concentration favors the labeling reaction. |
| Inactive Texas Red-X Reagent | Use a fresh vial of Texas Red-X NHS ester. Store the reagent protected from moisture at -20°C.[1] | Improper storage can lead to the degradation of the NHS ester, rendering it inactive. |
Data Presentation: Impact of Buffer on Labeling Efficiency
The following table provides an illustrative comparison of expected labeling efficiencies in different buffer systems based on the known reactivity of NHS esters.
| Buffer System | Primary Amine Presence | Expected Labeling Efficiency | Notes |
| 0.1 M Sodium Bicarbonate, pH 8.3 | No | High | Optimal buffer for NHS ester reactions.[4] |
| 0.1 M Phosphate Buffer, pH 7.5 | No | Moderate to High | A good alternative to bicarbonate buffer.[4] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | No | Moderate | The reaction is slower at this pH but can be effective with longer incubation times.[3] |
| 0.1 M Tris, pH 8.0 | Yes | Low to Very Low | Tris contains a primary amine that directly competes with the protein for the dye.[1][5] |
| 0.1 M Glycine, pH 8.5 | Yes | Very Low | Glycine's primary amine is a strong competitor for the NHS ester.[1] |
Experimental Protocols
Protocol 1: Buffer Exchange of Protein Sample
-
Dialysis:
-
Place your protein sample in a dialysis tubing with an appropriate molecular weight cut-off.
-
Dialyze against 1000-fold excess of amine-free buffer (e.g., PBS, pH 7.4) for at least 4 hours at 4°C.
-
Change the buffer and repeat the dialysis for another 4 hours or overnight.
-
-
Spin Column:
-
Equilibrate a desalting spin column with the desired amine-free reaction buffer according to the manufacturer's instructions.
-
Apply your protein sample to the column.
-
Centrifuge to collect the protein in the new buffer.
-
Protocol 2: Texas Red-X Labeling of an Antibody in Bicarbonate Buffer
-
Prepare the Antibody:
-
Prepare the Texas Red-X NHS Ester Solution:
-
Immediately before use, dissolve the Texas Red-X NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[6]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Texas Red-X NHS ester to the antibody solution.
-
Gently mix and incubate for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction (Optional):
-
Purification:
-
Remove the unreacted Texas Red-X and quenching buffer components by passing the reaction mixture through a desalting column or by dialysis.[6]
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: Texas Red-X 4-Succinimidyl Ester vs. Alexa Fluor 594
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent labeling reagents, the choice of fluorophore is a critical determinant of experimental success. This guide provides a comprehensive, data-driven comparison of two popular red fluorescent dyes: Texas Red-X 4-succinimidyl ester and Alexa Fluor 594 succinimidyl ester. Both dyes are amine-reactive and widely used for labeling proteins, antibodies, and other biomolecules for applications such as immunofluorescence, flow cytometry, and microscopy.
Executive Summary
Alexa Fluor 594 consistently emerges as the superior fluorophore in terms of brightness and photostability, making it the recommended choice for demanding applications requiring high sensitivity and prolonged imaging. While Texas Red-X is a viable and often more economical option, its lower fluorescence quantum yield and greater susceptibility to photobleaching can be limiting factors.
Quantitative Performance Data
The following table summarizes the key spectral and physical properties of this compound and Alexa Fluor 594 succinimidyl ester.
| Property | This compound | Alexa Fluor 594 Succinimidyl Ester |
| Excitation Maximum (nm) | ~595[1][2] | ~590 |
| Emission Maximum (nm) | ~615[1] | ~617 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~85,000 | ~92,000 |
| Fluorescence Quantum Yield | ~0.93 (for Texas Red acid)[3][4] | 0.66[5] |
| Photostability | Good, but less photostable than Alexa Fluor 594[6][7] | Excellent, significantly more photostable than Texas Red[8] |
| pH Sensitivity | Relatively pH insensitive in the physiological range | Insensitive over a broad pH range (pH 4-10) |
| Reactive Group | Succinimidyl Ester | Succinimidyl Ester |
| Target Moiety | Primary amines (-NH₂) | Primary amines (-NH₂) |
Experimental Protocols
A common application for both dyes is the labeling of antibodies for use in immunofluorescence. The following is a generalized protocol for this process.
Antibody Labeling with Succinimidyl Esters
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
Texas Red-X or Alexa Fluor 594 succinimidyl ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate (pH 8.3)
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of amine-containing substances like Tris or glycine.
-
-
Prepare the Dye Stock Solution:
-
Warm the vial of succinimidyl ester to room temperature.
-
Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
-
-
Labeling Reaction:
-
Slowly add the dye solution to the antibody solution while gently stirring. A common starting point is a 5-10 fold molar excess of dye to antibody.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a desalting column or dialysis against PBS.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.
-
Immunofluorescence Staining
Materials:
-
Fluorescently labeled primary or secondary antibody
-
Fixed and permeabilized cells or tissue on a slide
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Antifade mounting medium
-
Coverslips
Procedure:
-
Blocking:
-
Incubate the sample with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the unlabeled primary antibody in blocking buffer.
-
Incubate the sample with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the sample three times with wash buffer.
-
-
Secondary Antibody Incubation (if applicable):
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the sample with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the sample three times with wash buffer.
-
-
Mounting:
-
Mount a coverslip onto the slide using an antifade mounting medium.
-
-
Imaging:
-
Visualize the sample using a fluorescence microscope with appropriate filters for the chosen fluorophore.
-
Visualizing the Workflow
The following diagrams illustrate the key processes described in the experimental protocols.
References
- 1. Texas Red-X, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]
- 2. Texas Red-X, succinimidyl ester *Mixed isomers* *CAS 216972-99-5* | AAT Bioquest [aatbio.com]
- 3. texas red-X | Benchchem [benchchem.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 7. labinsights.nl [labinsights.nl]
- 8. cancer.iu.edu [cancer.iu.edu]
A Comparative Guide to the Spectroscopic Validation of Texas Red-X Conjugate Purity
For researchers, scientists, and professionals in drug development, the purity and characterization of fluorescently labeled bioconjugates are paramount for reliable and reproducible experimental outcomes. This guide provides a detailed comparison of Texas Red-X conjugates and their alternatives, with a focus on spectroscopic validation methods. Experimental protocols and data are presented to offer a comprehensive overview of product performance.
Performance Comparison: Texas Red-X vs. Alternatives
The selection of a fluorescent dye for conjugation is critical and depends on factors such as brightness, photostability, and pH sensitivity. While Texas Red-X is a widely used red fluorescent dye, several alternatives offer enhanced performance characteristics.
Key Performance Indicators
| Feature | Texas Red-X | Alexa Fluor 594 |
| Excitation Max (nm) | ~595 | ~590 |
| Emission Max (nm) | ~615 | ~617 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹)¹ | ~80,000 | >80,000 |
| Relative Brightness | Bright | Brighter than Texas Red-X conjugates[1][2] |
| Photostability | Good | More photostable than Texas Red[1][2][3] |
| pH Sensitivity | Insensitive in pH 4-10 range[2] | Insensitive over a broad pH range[1] |
¹The molar extinction coefficient can vary depending on the conjugation conditions and the protein being labeled.
Alexa Fluor 594 is a notable alternative to Texas Red-X, offering superior brightness and photostability, which allows for longer observation times and the capture of more images before photobleaching occurs[1][2][3].
Experimental Protocols
Accurate determination of conjugate purity is essential and is typically achieved by calculating the Degree of Labeling (DOL), which represents the molar ratio of the dye to the protein.
Protocol for Determining Degree of Labeling (DOL) by UV-Vis Spectroscopy
This protocol outlines the steps to determine the concentration of a Texas Red-X protein conjugate and its DOL using a spectrophotometer.
1. Purification of the Conjugate:
-
It is crucial to remove any unconjugated dye from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis.
2. Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 595 nm (A₅₉₅) using a 1 cm path length cuvette.
-
The absorbance at 280 nm is used to determine the protein concentration, while the absorbance at 595 nm corresponds to the maximum absorbance of the Texas Red-X dye.
3. Calculation of Protein Concentration:
-
The protein concentration is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A₅₉₅ × CF)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A₅₉₅: Absorbance of the conjugate at 595 nm.
-
CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at 595 nm. For Texas Red-X, this is approximately 0.18.
-
ε_protein: The molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~203,000 M⁻¹cm⁻¹).
-
4. Calculation of Dye Concentration:
-
The concentration of the conjugated dye is calculated using the Beer-Lambert law:
Dye Concentration (M) = A₅₉₅ / ε_dye
-
A₅₉₅: Absorbance of the conjugate at 595 nm.
-
ε_dye: The molar extinction coefficient of the Texas Red-X dye at 595 nm, which is approximately 80,000 M⁻¹cm⁻¹.
-
5. Calculation of Degree of Labeling (DOL):
-
The DOL is the molar ratio of the dye to the protein:
DOL = Dye Concentration (M) / Protein Concentration (M)
For IgG antibodies, an optimal DOL is typically between 2 and 4.
Experimental Workflow and Visualization
The overall process for creating and validating a Texas Red-X conjugate can be visualized as a clear workflow.
Caption: Experimental workflow for Texas Red-X conjugation and purity validation.
Signaling Pathway Visualization
While Texas Red-X is a tool for visualization rather than a participant in signaling pathways, it is used to label antibodies that target specific proteins within these pathways. The following diagram illustrates a generic antibody-antigen interaction within a simplified signaling context.
Caption: Visualization of antibody-based detection in a signaling pathway.
References
In the Quest for Brighter and More Stable Protein Labeling: A Guide to Alternatives for Texas Red-X 4-Succinimidyl Ester
For researchers, scientists, and drug development professionals seeking to optimize their protein labeling strategies, the choice of a fluorescent dye is paramount. Texas Red-X, 4-succinimidyl ester has long been a workhorse in the field, but a new generation of fluorescent labels offers significant improvements in performance. This guide provides an objective comparison of prominent alternatives, supported by quantitative data and detailed experimental protocols, to aid in the selection of the most suitable reagent for your research needs.
Texas Red-X, 4-succinimidyl ester is a rhodamine derivative that reacts with primary amines on proteins to form stable covalent bonds. While widely used, it can be prone to photobleaching and may not offer the highest fluorescence quantum yield compared to more modern dyes. In response to the demand for brighter and more robust fluorophores, several alternatives have been developed, including Alexa Fluor 594, DyLight 594, and CF™594. These dyes are designed to offer superior photostability, higher fluorescence quantum yields, and improved water solubility, leading to more sensitive and reliable experimental outcomes.
Performance Comparison: A Quantitative Overview
To facilitate an evidence-based selection, the following table summarizes the key spectral and photophysical properties of Texas Red-X and its leading alternatives. "Brightness" is calculated as the product of the molar extinction coefficient and the quantum yield, providing a standardized measure of a fluorophore's performance.
| Feature | Texas Red-X | Alexa Fluor 594 | DyLight 594 | CF™594 |
| Excitation Max (nm) | ~595[1][2] | ~590[3] | ~593[4] | ~593[5] |
| Emission Max (nm) | ~615[1][2] | ~617[3] | ~618[4] | ~614[5] |
| Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | ~85,000 | ~73,000 | ~80,000[6] | ~115,000[5] |
| Quantum Yield (Φ) | ~0.93[1] | ~0.66 | High | High |
| Brightness (ε x Φ) | ~79,050 | ~48,180 | High | Very High |
| Photostability | Moderate | High[3] | High[7] | Excellent[5] |
| Reactive Group | 4-Succinimidyl Ester | NHS Ester | NHS Ester | Succinimidyl Ester |
Note: The exact spectral properties and quantum yields can be influenced by the conjugation to a specific protein and the surrounding environment. The data presented here are based on publicly available information and may vary between manufacturers and experimental conditions.
Experimental Protocols: A Guide to Comparative Analysis
To rigorously evaluate the performance of these fluorescent dyes in your specific application, a direct comparative study is recommended. The following protocols outline the key steps for protein labeling, determination of the degree of labeling, and assessment of photostability.
General Protein Labeling Workflow
The following diagram illustrates the general workflow for labeling a protein with a succinimidyl ester-based fluorescent dye.
Caption: A flowchart outlining the key steps in protein labeling with succinimidyl ester dyes.
Detailed Experimental Protocol for Comparative Analysis
Objective: To directly compare the performance of Texas Red-X, Alexa Fluor 594, DyLight 594, and CF™594 by labeling a model protein (e.g., Bovine Serum Albumin - BSA) and evaluating the degree of labeling, brightness, and photostability of the resulting conjugates.
Materials:
-
Bovine Serum Albumin (BSA)
-
Texas Red-X, 4-succinimidyl ester
-
Alexa Fluor 594, NHS ester
-
DyLight 594, NHS ester
-
CF™594, succinimidyl ester
-
Amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Size-exclusion chromatography columns (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
-
Fluorometer or fluorescence microscope with appropriate filter sets
Procedure:
-
Protein Preparation:
-
Dissolve BSA in the labeling buffer to a final concentration of 2 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris, glycine).
-
-
Dye Preparation:
-
Prepare 10 mg/mL stock solutions of each fluorescent dye in anhydrous DMSO immediately before use.
-
-
Labeling Reaction (to be performed for each dye separately):
-
Add a 10-fold molar excess of the reactive dye to the BSA solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of the respective dye (A_max).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients.
-
The DOL is the molar ratio of the dye to the protein.
-
-
Assessment of Brightness:
-
Prepare serial dilutions of each labeled BSA conjugate in PBS.
-
Measure the fluorescence intensity of each dilution using a fluorometer or by quantifying the fluorescence signal from images captured with a fluorescence microscope under identical acquisition settings.
-
Compare the fluorescence intensity at equivalent protein concentrations.
-
-
Assessment of Photostability:
-
Immobilize the labeled BSA conjugates on a microscope slide.
-
Expose a defined region of each sample to continuous excitation using a fluorescence microscope.
-
Acquire images at regular time intervals.
-
Measure the fluorescence intensity of the exposed region in each image over time.
-
Plot the normalized fluorescence intensity against time to determine the photobleaching rate and the half-life of the fluorescence signal for each dye.
-
Signaling Pathway and Logical Relationship Diagrams
To further illustrate the principles behind the experimental design, the following diagrams created using Graphviz (DOT language) depict the amine-reactive labeling chemistry and the logical workflow for selecting a fluorescent dye.
Caption: The chemical reaction between a succinimidyl ester dye and a primary amine on a protein.
Caption: A logical workflow to guide the selection of a suitable fluorescent dye based on experimental needs.
Conclusion
The landscape of fluorescent protein labeling has evolved, offering researchers a selection of high-performance alternatives to traditional dyes like Texas Red-X. Alexa Fluor 594, DyLight 594, and CF™594 present compelling advantages in terms of brightness and photostability, which can translate to higher quality data and more robust experimental outcomes. By carefully considering the quantitative data and employing rigorous comparative experimental protocols, researchers can confidently select the optimal fluorescent label to advance their scientific discoveries.
References
- 1. Texas Red-X, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]
- 2. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 4. DyLight conjugated secondary antibodies | Abcam [abcam.com]
- 5. biotium.com [biotium.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Thermo Scientific™ DyLight™ 594 NHS Ester | Fisher Scientific [fishersci.ca]
A Head-to-Head Comparison: Reproducibility of Labeling with Single Isomer Texas Red-X and Its Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. In immunofluorescence and other labeling applications, the choice of fluorescent dye can significantly impact the consistency and reliability of data. This guide provides an objective comparison of single isomer Texas Red-X with its primary competitors, Alexa Fluor 594 and DyLight 594, focusing on the reproducibility of labeling and key performance metrics. This analysis is supported by a review of available data and detailed experimental protocols.
Executive Summary
Single isomer Texas Red-X is designed to offer superior reproducibility in labeling applications compared to its mixed isomer counterparts. This is attributed to the defined chemical structure of the single isomer, which leads to more consistent conjugation reactions. In comparison, Alexa Fluor 594 is widely recognized for its exceptional brightness and photostability, while DyLight 594 presents another viable alternative. The choice between these fluorophores will depend on the specific experimental requirements, balancing the need for reproducibility, brightness, and photostability.
Data Presentation: Quantitative Comparison of Fluorescent Dyes
The following table summarizes the key performance characteristics of single isomer Texas Red-X, Alexa Fluor 594, and DyLight 594 based on available data.
| Feature | Single Isomer Texas Red-X | Alexa Fluor 594 | DyLight 594 |
| Excitation Max (nm) | ~595 | ~590 | ~593 |
| Emission Max (nm) | ~615 | ~617 | ~620 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~85,000 | ~90,000 | ~80,000 |
| Quantum Yield | ~0.93[1] | Not explicitly stated in searches, but generally high | Not explicitly stated in searches |
| Photostability | Good | Excellent | Very Good |
| Brightness | Bright | Very Bright | Bright |
| Reproducibility | High (due to single isomer) | High | High |
| pH Sensitivity | Low | Low | Low |
In-Depth Comparison
Reproducibility of Labeling
The primary advantage of a single isomer fluorescent dye lies in the consistency of the labeling reaction. Mixed isomers contain a variable ratio of different structural forms of the dye molecule, which can lead to lot-to-lot variability in conjugation efficiency and the degree of labeling (DOL). This can, in turn, affect the fluorescence intensity and overall reproducibility of an experiment.
Brightness and Photostability
For many applications, the brightness and photostability of a fluorophore are critical. Brighter dyes provide a better signal-to-noise ratio, which is especially important for detecting low-abundance targets. Photostability is crucial for experiments that require prolonged imaging or repeated exposures to excitation light.
Alexa Fluor 594 is consistently reported to be brighter and more photostable than Texas Red conjugates.[2][3] This makes it an excellent choice for demanding imaging applications such as confocal microscopy and super-resolution microscopy. DyLight 594 also offers very good brightness and photostability, positioning it as a strong competitor.
Mandatory Visualizations
Chemical Reaction of Texas Red-X, Succinimidyl Ester
Caption: Covalent labeling of a protein with single isomer Texas Red-X succinimidyl ester.
Experimental Workflow for Comparing Labeling Efficiency
Caption: Workflow for comparing the degree of labeling of different fluorescent dyes.
Visualizing the BMP Signaling Pathway with a Labeled Antibody
Caption: Immunofluorescent detection of activated BMP signaling using a Texas Red-X labeled antibody.
Experimental Protocols
Protocol for Comparing the Degree of Labeling (DOL)
Objective: To quantitatively compare the labeling efficiency of single isomer Texas Red-X, Alexa Fluor 594, and DyLight 594.
Materials:
-
Purified antibody (e.g., Goat IgG) at 2 mg/mL in 0.1 M sodium bicarbonate, pH 8.3.
-
Single isomer Texas Red-X, succinimidyl ester (SE).
-
Alexa Fluor 594, SE.
-
DyLight 594, SE.
-
Anhydrous DMSO.
-
Desalting columns.
-
Spectrophotometer.
Procedure:
-
Prepare Dye Stock Solutions: Dissolve each lyophilized dye in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
For each dye, add the dye solution to the antibody solution at a molar ratio of 10:1 (dye:antibody).
-
Incubate the reactions for 1 hour at room temperature, protected from light, with gentle stirring.
-
-
Purification:
-
Purify the labeled antibodies using desalting columns to remove unconjugated dye.
-
Elute with phosphate-buffered saline (PBS), pH 7.2.
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the dye (~595 nm).
-
Calculate the protein concentration and the concentration of the dye using their respective molar extinction coefficients.
-
DOL = (moles of dye) / (moles of antibody).
-
-
Analysis: Compare the DOL for each of the three dyes. A higher and more consistent DOL across multiple batches indicates better labeling efficiency and reproducibility.
Protocol for Immunofluorescent Staining of Activated BMP Signaling
Objective: To visualize the localization of phosphorylated Smad1/5/9 in response to BMP stimulation using a fluorescently labeled secondary antibody.
Materials:
-
Cells cultured on coverslips.
-
BMP ligand (e.g., BMP-2).
-
4% paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS (permeabilization buffer).
-
1% BSA in PBS (blocking buffer).
-
Primary antibody: Rabbit anti-phospho-Smad1/5/9.
-
Secondary antibody: Goat anti-rabbit IgG conjugated with single isomer Texas Red-X, Alexa Fluor 594, or DyLight 594.
-
DAPI nuclear stain.
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Treatment: Treat cells with BMP-2 for the desired time to induce Smad phosphorylation. Include an untreated control.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific binding with 1% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips on microscope slides using antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filter sets for DAPI and the red fluorophore.
-
Analysis: Compare the intensity and localization of the fluorescent signal in BMP-treated versus untreated cells for each of the secondary antibody conjugates. Assess for any differences in signal brightness and photostability during image acquisition.
Conclusion
The selection of a fluorescent dye for labeling is a critical decision that can impact the quality and reproducibility of experimental data. Single isomer Texas Red-X offers a compelling advantage in terms of labeling consistency, which is crucial for studies requiring high reproducibility. However, for applications where maximal brightness and photostability are the primary concerns, Alexa Fluor 594 stands out as a superior choice. DyLight 594 provides a balanced performance and is a worthy alternative. Researchers should carefully consider the specific demands of their experiments to select the most appropriate fluorophore for their needs.
References
Mastering Fluorescent Labeling: A Guide to Determining the Degree of Labeling for Texas Red-X Conjugates
For researchers, scientists, and drug development professionals, the precise quantification of fluorescent labeling is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of Texas Red-X, a popular red fluorescent dye, with its alternatives, and details the essential protocols for determining the degree of labeling (DOL), ensuring optimal performance of your bioconjugates.
The degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule, is a critical quality control parameter.[1] An optimal DOL ensures a strong fluorescent signal without inducing adverse effects such as fluorescence quenching, loss of protein activity, or decreased solubility.[2][3] Typically, for antibodies, a DOL between 2 and 10 is considered optimal, though the ideal ratio can depend on the specific protein and dye used.[4]
Experimental Protocol: Determining the Degree of Labeling (DOL)
The DOL of a Texas Red-X conjugated protein can be accurately determined using a spectrophotometric method. This procedure involves measuring the absorbance of the purified conjugate at two specific wavelengths: 280 nm (the absorbance maximum for most proteins) and the maximum absorbance of the specific fluorescent dye.
Materials:
-
Purified Texas Red-X protein conjugate
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Purification of the Conjugate: It is crucial to remove all non-conjugated Texas Red-X dye from the protein conjugate solution. This can be achieved through methods such as size-exclusion chromatography (e.g., a desalting column) or extensive dialysis.[1][2][5] The presence of free dye will lead to an overestimation of the DOL.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Texas Red-X, which is approximately 595 nm (Aₘₐₓ).[6]
-
If the absorbance reading is greater than 2.0, dilute the sample with buffer to bring the reading within the linear range of the spectrophotometer and record the dilution factor.[2][5][6]
-
-
Calculation of DOL: The following formulas are used to calculate the DOL:
-
Protein Concentration (M):
where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
Aₘₐₓ is the absorbance of the conjugate at the maximum absorbance wavelength of Texas Red-X (~595 nm).
-
CF is the correction factor for the dye's absorbance at 280 nm (for Texas Red-X, this is approximately 0.36).[5]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~210,000 M⁻¹cm⁻¹).[5]
-
-
Dye Concentration (M):
where:
-
Degree of Labeling (DOL):
-
Comparative Analysis of Red Fluorescent Dyes
Texas Red-X is a widely used red fluorescent dye, but several alternatives offer enhanced performance in terms of brightness and photostability. Alexa Fluor 594 is a prominent competitor, often cited for its superior fluorescence and photostability compared to Texas Red conjugates.[9][10]
Below is a comparison of the key spectral properties of Texas Red-X and other popular red fluorescent dyes.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Texas Red-X | ~595[11] | ~615[8] | ~85,000[7][8] | ~0.93[8][12] |
| Alexa Fluor 594 | ~590[13] | ~617[13] | ~73,000[13] | ~0.66[13] |
| DyLight 594 | ~593 | ~618 | ~80,000 | Not widely reported |
| CF®594 | ~593 | ~614 | ~115,000 | Not widely reported |
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the Degree of Labeling.
Signaling Pathway and Logical Relationships
The chemical basis for labeling with Texas Red-X succinimidyl ester involves the formation of a stable amide bond with primary amines on the protein surface, primarily the ε-amino groups of lysine (B10760008) residues.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Texas Red - Wikipedia [en.wikipedia.org]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Spectrum [Texas Red-X] | AAT Bioquest [aatbio.com]
- 12. Quantum Yield [Texas Red] | AAT Bioquest [aatbio.com]
- 13. FluoroFinder [app.fluorofinder.com]
A Comparative Analysis of Texas Red-X and Cy5 for Immunofluorescence Applications
For researchers, scientists, and drug development professionals utilizing immunofluorescence, the choice of fluorophore is a critical determinant of experimental success. This guide provides a detailed comparative analysis of two popular red and far-red fluorescent dyes, Texas Red-X and Cy5, to aid in the selection of the optimal reagent for specific research needs. This comparison focuses on their spectral properties, theoretical brightness, and practical considerations in immunofluorescence workflows, supported by established experimental protocols.
Performance Comparison: Spectral and Photophysical Properties
The selection of a fluorophore is governed by its spectral characteristics, which dictate the necessary microscope hardware and potential for multiplexing, and its photophysical properties, which influence signal strength and stability. Below is a summary of the key quantitative data for Texas Red-X and Cy5.
| Property | Texas Red-X | Cy5 | References |
| Excitation Maximum (λex) | ~595 nm | ~649 - 651 nm | [1][2][3][4] |
| Emission Maximum (λem) | ~613 - 615 nm | ~666 - 670 nm | [1][2][3][4] |
| Molar Extinction Coefficient (ε) | ~80,000 - 116,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | [2][5][6][7] |
| Quantum Yield (Φ) | ~0.93 - 0.97 | ~0.20 - 0.27 | [2][8][9][10][11] |
| Recommended Laser Lines | 561 nm, 594 nm | 633 nm, 647 nm | [2][4] |
| Color | Bright Red | Far-Red |
Brightness , a critical factor for sensitivity, is proportional to the product of the molar extinction coefficient and the quantum yield. While Texas Red-X boasts a significantly higher quantum yield, Cy5 possesses a much larger molar extinction coefficient. Theoretical calculations suggest that Cy5 is a brighter dye, which is advantageous for detecting low-abundance targets.
Photostability is another crucial parameter, as it determines the resilience of the fluorophore to photobleaching during image acquisition. While direct comparative studies are limited, Cy5 is generally reputed to have good photostability.[12][13] For applications requiring extended imaging times, the use of an antifade mounting medium is highly recommended for both fluorophores to preserve the fluorescent signal.[14]
Experimental Protocols
Detailed methodologies are essential for reproducible immunofluorescence experiments. Below are generalized protocols for immunofluorescent staining of cultured cells using secondary antibodies conjugated to either Texas Red-X or Cy5.
General Immunofluorescence Protocol for Cultured Cells
1. Cell Culture and Fixation:
-
Culture cells on sterile coverslips until they reach the desired confluency.
-
Aspirate the culture medium and rinse the cells briefly with Phosphate Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
2. Permeabilization (for intracellular targets):
-
If the target antigen is intracellular, permeabilize the cells with 0.2% Triton X-100 in PBS for 5-10 minutes.
-
For methanol (B129727) permeabilization, incubate with ice-cold 100% methanol for 10 minutes at -20°C.[15]
-
Wash the cells three times with PBS for 5 minutes each.
3. Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1X PBS / 5% normal serum / 0.3% Triton X-100) for at least 60 minutes at room temperature to minimize non-specific antibody binding.[16] The serum should be from the same species as the secondary antibody.
4. Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in an antibody dilution buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton X-100).[16]
-
Aspirate the blocking solution and incubate the cells with the diluted primary antibody, typically overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.[14]
5. Secondary Antibody Incubation:
-
Dilute the Texas Red-X or Cy5 conjugated secondary antibody in the antibody dilution buffer, ensuring it is protected from light.
-
Incubate the cells with the secondary antibody for 1-2 hours at room temperature in the dark.[14][16]
-
Wash the cells three times with PBST for 5 minutes each in the dark.
6. Counterstaining and Mounting:
-
(Optional) Incubate with a nuclear counterstain such as DAPI for 5-10 minutes.
-
Wash the cells two times with PBS for 5 minutes each in the dark.[14]
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
7. Imaging:
-
Visualize the staining using a fluorescence microscope equipped with the appropriate filter sets for Texas Red-X (Excitation: ~595 nm, Emission: ~615 nm) or Cy5 (Excitation: ~649 nm, Emission: ~670 nm).[1][3][14]
Visualization of Workflows and Concepts
To further clarify the experimental process and the relationship between key parameters, the following diagrams are provided.
References
- 1. Spectrum [Texas Red-X] | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Texas Red-X, acid *CAS 199745-67-0* | AAT Bioquest [aatbio.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 9. Texas Red-X, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]
- 10. texas red-X | Benchchem [benchchem.com]
- 11. Quantum Yield [Texas Red] | AAT Bioquest [aatbio.com]
- 12. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. usbio.net [usbio.net]
- 16. Protocols | Cell Signaling Technology [cellsignal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
